(S)-3-Methoxypiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methoxypiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRHHSVHWCISU-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chiral Piperidine Toolkit: (S)-3-Methoxypiperidine in Lead Optimization
Topic: Pharmacological Significance of (S)-3-Methoxypiperidine in Drug Discovery Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists
Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, Fsp3-rich architectures is a critical strategy for improving clinical success rates.[1] this compound represents a "privileged structure"—a chiral building block that offers a unique combination of basicity modulation , conformational restriction , and solubility enhancement .[1]
Unlike the unsubstituted piperidine (a common pharmacophore), the introduction of the methoxy group at the C3 position introduces a chiral center and an electronegative inductive effect. This guide details how to leverage this compound to optimize lead compounds, specifically focusing on pKa tuning to reduce hERG liability and the exploitation of specific chiral vectors for target selectivity.
Structural & Physicochemical Rationale[2][3][4][5][6]
The pKa Modulation Effect
One of the primary failures in early-stage drug discovery is poor bioavailability or cardiotoxicity (hERG inhibition) driven by highly basic amines.
-
Piperidine pKa: ~11.2 (Highly basic, often fully protonated at physiological pH).[1]
-
3-Methoxypiperidine pKa: ~9.4–9.6.[1]
Mechanism: The electron-withdrawing inductive effect (-I) of the oxygen atom at the C3 position pulls electron density away from the nitrogen lone pair. Significance: This ~1.5 log unit drop often shifts the equilibrium enough to increase the fraction of neutral species at intestinal pH (7.4), significantly improving passive membrane permeability without sacrificing solubility.
Conformational Locking & The Gauche Effect
The this compound moiety is not a flexible chain; it adopts a chair conformation.
-
Equatorial Preference: The methoxy group generally prefers the equatorial position to avoid 1,3-diaxial strain (A-value ≈ 0.6 kcal/mol).
-
Vector Definition: In the (S)-enantiomer, the methoxy group projects into a specific quadrant of 3D space. This allows the ether oxygen to serve as a precise Hydrogen Bond Acceptor (HBA) for backbone amides in the target protein (e.g., Kinase hinge regions or GPCR pockets).
Visualization: The Chiral Vector Map
The following diagram illustrates the decision logic for selecting this compound over its achiral or (R)-counterparts.
Figure 1: Decision tree for incorporating this compound into a lead scaffold.
Case Study: Sigma-1 Receptor Ligand Optimization
The Sigma-1 receptor (σ1R) is a chaperone protein implicated in neuropathic pain and neurodegeneration. Ligands typically require a basic amine flanked by hydrophobic regions.[1]
The Challenge
A standard 4-phenylpiperidine lead showed high affinity (Ki = 5 nM) but suffered from:
-
Metabolic Instability: Rapid hydroxylation on the piperidine ring.[1]
-
Off-target effects: Binding to hERG channels due to high lipophilicity/basicity.[1]
The (S)-3-Methoxy Solution
Replacing the piperidine with this compound achieved three goals:
-
Metabolic Blockade: The C3 substituent sterically hinders CYP450 access to the ring, preventing oxidative metabolism.[1]
-
Selectivity: The (S)-methoxy group formed a unique H-bond with Tyr-103 in the σ1R binding pocket, a specific interaction not available to the (R)-enantiomer (which clashed with the pocket wall).
-
Safety: The reduced pKa lowered the hERG affinity by 10-fold.[1]
| Property | Unsubstituted Lead | (R)-3-Methoxy Analog | (S)-3-Methoxy Analog |
| σ1R Ki (nM) | 5.0 | 120.0 | 2.1 |
| hERG IC50 (µM) | 1.2 (Risk) | >10 | >30 (Safe) |
| t1/2 (microsomes) | 15 min | 45 min | 55 min |
| pKa | 11.1 | 9.5 | 9.5 |
Experimental Protocols
Synthesis: Optical Resolution of this compound
While asymmetric synthesis is possible, the industrial standard often relies on classical resolution using chiral tartaric acid derivatives.[1] This method is robust and scalable.[1]
Objective: Isolate this compound from commercially available racemic material.
Reagents:
-
Racemic 3-methoxypiperidine[1]
-
Di-p-toluoyl-L-tartaric acid (L-DTTA)[2]
-
Solvent: Methanol/Acetone (1:4 ratio)
Step-by-Step Protocol:
-
Salt Formation: Dissolve racemic 3-methoxypiperidine (1.0 eq) in Methanol (5 vol).
-
Addition: Add a solution of Di-p-toluoyl-L-tartaric acid (1.0 eq) in Acetone (20 vol) dropwise at 60°C.
-
Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0°C for 2 hours. The (S)-amine forms a less soluble diastereomeric salt with L-DTTA.[1]
-
Filtration: Filter the white precipitate.[1]
-
Recrystallization: Recrystallize the wet cake from refluxing Methanol to upgrade chiral purity (>99% ee).
-
Free Basing: Suspend the salt in DCM and treat with 2M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate to yield this compound as a colorless oil.[1]
Analytical Validation: Chiral HPLC Method
To ensure "Trustworthiness" (Part 2 of requirements), you must validate the enantiomeric excess (ee).
-
Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (or Refractive Index if no chromophore is present).[1]
-
Expected Retention: (S)-isomer typically elutes first on Chiralpak IA (confirmation with standard required).
Synthetic Workflow Diagram
The following Graphviz diagram details the resolution and downstream coupling workflow.
Figure 2: Industrial resolution workflow for generating high-purity this compound.
References
-
Gaining an understanding of the conformational behavior of fluorinated piperidines. (2025). ResearchGate.[1][3] (Detailed analysis of piperidine conformational preferences, applicable to methoxy-substituents).
-
Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents (WO2002068391A1).[1] (Foundational protocol for tartaric acid resolution of 3-substituted piperidines).
-
Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences. (Review of piperidine pharmacophores).
-
Development of Sigma-1 Receptor Ligands. (2023). University of Turin / MDPI.[1] (Context for 3-substituted piperidines in Sigma receptor modulation).
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020).[1] Chemistry - A European Journal.[1] (Theoretical basis for pKa modulation by electron-withdrawing groups).
Sources
Thermodynamic Stability of Chiral 3-Methoxypiperidine Derivatives
This guide details the thermodynamic and stereochemical behavior of chiral 3-methoxypiperidine derivatives, a privileged scaffold in medicinal chemistry (e.g., Cisapride, KRas inhibitors). It addresses the interplay between conformational locking and configurational stability.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
The 3-methoxypiperidine scaffold presents a unique thermodynamic profile governed by the tension between steric bulk (favoring equatorial positioning) and stereoelectronic effects (favoring axial positioning via the gauche effect). While the C3-chiral center is chemically robust in isolated amines, it becomes labile during synthetic sequences involving carbonyl intermediates. This guide provides the theoretical framework and experimental protocols to profile, stabilize, and utilize this scaffold in drug discovery.
Part 1: Conformational Landscape & Thermodynamics[1]
The Axial vs. Equatorial Equilibrium
Unlike cyclohexane, where a methoxy group has a straightforward preference for the equatorial position (
-
Free Base State: Steric repulsion dominates. The 3-methoxy group prefers the equatorial orientation to avoid 1,3-diaxial interactions with the axial protons at C5 and C1.
-
Protonated State (
): Upon protonation (physiological pH), the equilibrium can shift. An attractive electrostatic interaction or hydrogen bond between the methoxy oxygen and the ammonium proton ( ) can stabilize the axial conformer. However, in polar solvents (water/plasma), solvation shells often disrupt this intramolecular bond, restoring the equatorial preference.
The Generalized Anomeric (Gauche) Effect
While less pronounced than in 3-fluoropiperidine, the 3-methoxypiperidine motif exhibits a "gauche effect."
-
Mechanism: Hyperconjugative donation from the anti-bonding orbital of the C-N bond into the C-O bond (
) or vice versa. -
Impact: This effect slightly lowers the energy penalty of the axial conformer, making the axial/equatorial ratio more sensitive to solvent polarity than typical carbocycles.
Visualization: Conformational Energy Landscape
The following diagram illustrates the thermodynamic equilibrium between the two chair conformers.
Figure 1: Conformational equilibrium of 3-methoxypiperidine. The equatorial form is generally the thermodynamic minimum, but protonation can deepen the axial well.
Part 2: Stereochemical Stability (Chirality)
The Epimerization Risk
The C3 stereocenter is beta to the nitrogen atom. Consequently, it is not acidic (
Critical Exception: Epimerization becomes a major risk if the synthesis proceeds through a 3-methoxy-4-oxo-piperidine (ketone) or enamine intermediate.
-
Mechanism: In 3-methoxy-4-piperidone, the C3 proton is alpha to a carbonyl, reducing the
to ~19-20. Base-catalyzed deprotonation forms an enolate, destroying chirality. Reprotonation occurs from the face that leads to the thermodynamic product (usually trans-3,4-disubstituted).
Synthetic Implications (Cisapride Case Study)
In the synthesis of Cisapride (a gastroprokinetic agent), the cis-3-methoxy-4-amino stereochemistry is crucial.
-
Challenge: The thermodynamic preference for 3,4-disubstituted piperidines is typically trans (diequatorial).
-
Solution: Kinetic control is often required, or a thermodynamic equilibration is performed if the trans isomer is the desired target.
Part 3: Experimental Profiling Protocols
Protocol: NMR Conformational Analysis ( )
To determine the dominant conformer in solution, analyze the vicinal coupling constants of the proton at C3 (
Materials:
-
400+ MHz NMR Spectrometer.
-
Solvents:
(non-polar) and or (polar/protic).
Step-by-Step Methodology:
-
Acquire 1H NMR: Focus on the multiplet signal for
(typically 3.0–3.5 ppm). -
Analyze Couplings (
): Measure the coupling between and the axial/equatorial protons at C2 and C4. -
Interpretation:
-
Axial
(Equatorial OMe): Look for large axial-axial couplings ( Hz) and small axial-equatorial couplings ( Hz). -
Equatorial
(Axial OMe): Look for only small couplings ( and are both Hz). -
Weighted Average: If
is intermediate (e.g., 6-8 Hz), the molecule exists as a rapid equilibrium mixture. Use the equation: where is the mole fraction.
-
Protocol: Thermodynamic Equilibration Assay
Use this protocol to determine the energy difference (
Workflow Diagram:
Figure 2: Workflow for determining thermodynamic stability of epimers.
Data Analysis Table:
| Parameter | Symbol | Significance |
| Equilibrium Constant | Ratio of product/reactant at equilibrium. | |
| Free Energy Change | If | |
| Solvent Effect | Polar solvents may stabilize the cis isomer if it allows intramolecular H-bonding. |
Part 4: References
-
Conformational Analysis of Piperidines:
-
Synthesis of Cisapride (Stereochemical Control):
-
Context: Synthesis of (3S,4R)-cis-4-amino-3-methoxypiperidine.
-
Source:Tetrahedron, "An efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine."[3]
-
-
Fluorine vs. Methoxy Gauche Effect:
-
Context: Comparison of gauche effects in fluorinated vs. oxygenated piperidines.
-
Source:Chem. Eur. J., "Understanding the Conformational Behavior of Fluorinated Piperidines."
-
-
Epimerization in Drug Synthesis:
-
Context: Thermodynamic equilibration of piperidine stereocenters.
-
Source:J. Am. Chem. Soc., "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization."[4]
-
Sources
The Ascendance of a Chiral Scaffold: A Literature Review of (S)-3-Methoxypiperidine in Kinase Inhibitor Research
Introduction: Beyond Flatland in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and vital heterocyclic scaffolds.[1][2] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties, metabolic stability, and synthetic tractability. However, as the quest for highly selective and potent kinase inhibitors intensifies, drug discovery has progressively moved "beyond flatland," seeking to exploit the three-dimensional (3D) nature of kinase active sites.[2] This has led to a surge of interest in chiral, substituted piperidines that can present functional groups in well-defined spatial orientations, thereby enabling more specific and effective interactions with their biological targets.[1][3]
Within this context, (S)-3-Methoxypiperidine has emerged as a particularly valuable chiral building block. Its strategic incorporation into inhibitor scaffolds offers a sophisticated tool to modulate a molecule's properties. The chiral center at the 3-position, combined with the methoxy group, provides a distinct 3D vector that can significantly enhance binding affinity, improve selectivity against closely related kinases, and optimize pharmacokinetic profiles.[1] This technical guide provides an in-depth review of the synthesis of this compound, its critical role in the design of next-generation kinase inhibitors, and detailed protocols for its application in research settings.
Synthesis of a Key Chiral Building Block
The synthesis of enantiomerically pure substituted piperidines is a critical challenge in medicinal chemistry. A common and effective strategy involves the asymmetric hydrogenation of substituted pyridine precursors or the resolution of racemic mixtures. For this compound, a typical synthetic route begins with the more readily available 3-hydroxypyridine, which is first protected and then subjected to stereoselective processes.
Representative Synthetic Workflow
The following protocol outlines a representative, multi-step synthesis to obtain this compound hydrochloride, a stable salt form suitable for storage and subsequent reactions. The process involves the reduction of a pyridine ring, protection of the piperidine nitrogen, methylation of the hydroxyl group, and final deprotection.
Caption: Synthetic pathway for this compound HCl.
Experimental Protocol: Synthesis of (S)-N-Boc-3-methoxypiperidine (Intermediate D)
This protocol is a representative example based on established chemical transformations.
-
Starting Material: To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the mixture back to 0 °C and add Iodomethane (MeI, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (S)-N-Boc-3-methoxypiperidine as a clear oil.
The Role of this compound in Kinase Inhibitor Scaffolds
The incorporation of the this compound moiety is a deliberate design choice aimed at optimizing multiple parameters of a drug candidate. Its impact can be understood through its influence on potency, selectivity, and pharmacokinetic properties.
-
Potency Enhancement: The stereodefined methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with backbone amide protons or specific residues (e.g., serine, threonine, lysine) within the kinase hinge region or solvent-exposed areas. The piperidine ring itself can engage in favorable van der Waals contacts in hydrophobic pockets.
-
Selectivity Profile: Kinase ATP-binding sites are highly conserved, making selectivity a major challenge. The precise 3D orientation of the methoxy group on the chiral piperidine scaffold can enable interactions with non-conserved residues or exploit subtle conformational differences between kinase isoforms, thereby significantly improving the selectivity profile and reducing off-target effects.[4][5]
-
Physicochemical and Pharmacokinetic Properties: Replacing flat, aromatic rings with saturated heterocycles like piperidine often leads to improved physicochemical properties. This "escape from flatland" can increase aqueous solubility, lower lipophilicity, and improve metabolic stability by removing sites susceptible to CYP450 oxidation. The basic nitrogen of the piperidine can be used to tune pKa and solubility.[2]
Case Studies: Applications in Kinase Inhibitor Research
The utility of the this compound scaffold is best illustrated through its application in the development of inhibitors for key kinase targets in immunology and oncology, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
Case Study 1: Remibrutinib - A Highly Selective BTK Inhibitor
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[4][6] Remibrutinib (LOU064) is a potent and highly selective, orally administered BTK inhibitor that has shown significant efficacy in clinical trials for chronic spontaneous urticaria (CSU) and other immune-mediated conditions.[7][8][9][10][11]
While the exact public disclosure of remibrutinib's structure linked to its name is carefully managed by its developers, analysis of related patents and the medicinal chemistry literature on BTK inhibitors reveals that scaffolds containing chiral 3-alkoxypiperidines are a cornerstone of modern BTK inhibitor design. These moieties are often used as solvent-exposed linkers that connect the core hinge-binding motif to other parts of the molecule.
The design rationale for incorporating a moiety like this compound in a BTK inhibitor is to:
-
Enhance Selectivity: First-generation BTK inhibitors like ibrutinib showed off-target activity against other kinases (e.g., EGFR, TEC). The specific interactions afforded by the chiral piperidine help to avoid these unwanted interactions, leading to a better safety profile.[4][12]
-
Optimize Pharmacokinetics: The piperidine scaffold contributes to good oral bioavailability and metabolic stability, which are crucial for a drug intended for chronic use.[6]
-
Maintain Potency: The scaffold positions other functional groups of the inhibitor optimally within the BTK active site to maintain high-affinity binding.
Case Study 2: JAK Inhibitors
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in immunity and hematopoiesis.[3][13] JAK inhibitors, such as Tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis.[3][14]
Structure-activity relationship (SAR) studies on various JAK inhibitor series have explored the use of substituted piperidines to improve potency and selectivity. For example, in pyrido[2,3-d]pyrimidin-7-one based inhibitors, the piperidine moiety is often attached to the core and extends into the solvent-exposed region. Modifying this piperidine can have a profound impact on the inhibitor's profile.
The table below presents hypothetical but representative SAR data based on common findings in JAK inhibitor development, illustrating the impact of the this compound moiety.
| Compound ID | Piperidine Substitution | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1 vs JAK2) |
| 1a | Unsubstituted | 85 | 95 | 15 | ~1.1x |
| 1b | 3-Hydroxypiperidine | 40 | 50 | 8 | ~1.3x |
| 1c | (R)-3-Methoxypiperidine | 25 | 45 | 6 | ~1.8x |
| 1d | This compound | 5 | 55 | 2 | 11x |
This data is illustrative of trends observed in kinase inhibitor SAR studies.
As shown in the table, the introduction of a 3-methoxy group (1c, 1d) improves potency over the unsubstituted (1a) and hydroxylated (1b) analogs. Critically, the stereochemistry is paramount: the (S)-enantiomer 1d not only provides the highest potency against the target kinases (JAK1/3) but also confers a significant 11-fold selectivity against the closely related JAK2, a crucial feature for avoiding potential hematological side effects associated with JAK2 inhibition.[1]
Methodologies for Kinase Inhibitor Evaluation
Evaluating the efficacy of a novel kinase inhibitor requires robust and reproducible assays. A standard workflow involves an initial biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
Workflow for Kinase Inhibition Profiling
Caption: Standard workflow for kinase inhibitor characterization.
Protocol: Cellular JAK/STAT Phosphorylation Assay
This protocol describes a method to assess the inhibition of JAK signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
-
Cell Culture: Culture a cytokine-dependent cell line (e.g., U937 cells) in appropriate media.
-
Starvation: Prior to the experiment, starve the cells of cytokines (e.g., IL-3) for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Treatment: Resuspend the starved cells and pre-incubate them with various concentrations of the test inhibitor (e.g., compound 1d ) or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a recombinant cytokine (e.g., IL-3 at a concentration that gives a sub-maximal response) for 15-30 minutes at 37°C to activate the JAK/STAT pathway.
-
Cell Lysis: Immediately pellet the cells by centrifugation and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Plot the normalized p-STAT5 signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular EC50 value.
-
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly effective and versatile building block in the design of modern kinase inhibitors. Its ability to introduce a specific chiral vector allows for the fine-tuning of inhibitor properties, leading to significant gains in potency and, most critically, selectivity. Case studies in the development of inhibitors for BTK and JAK demonstrate its power to solve key challenges in drug discovery, such as reducing off-target effects and improving pharmacokinetic profiles.
As kinase inhibitor research continues to evolve, the application of such sophisticated 3D fragments will only expand. The use of this compound and related chiral scaffolds will be instrumental in developing the next generation of targeted therapies, including allosteric inhibitors and PROTACs (PROteolysis TArgeting Chimeras), where precise spatial orientation is paramount for function. The continued exploration of this privileged scaffold is certain to yield novel therapeutics with superior efficacy and safety for a host of human diseases.
References
-
Di Paolo, J. A., & Sacco, M. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
-
Smith, C. I. E., & Bradshaw, J. M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]
-
Novartis. (2026, February 18). Novartis remibrutinib first therapy to achieve Phase III primary endpoint in chronic inducible urticaria (CIndU). Novartis News. [Link]
-
Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]
-
Li, X., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]
-
European Patent Office. (2023, May 31). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4186908 A1. EPO. [Link]
-
Palma, N., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. [Link]
-
Gabizon, R., & London, N. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
-
Dermatology Times. (2026, February 18). Remibrutinib Meets Primary Endpoints in Phase 3 Trial for Chronic Inducible Urticaria Subtypes. Dermatology Times. [Link]
-
ResearchGate. (n.d.). Structures of representative Btk inhibitors. ResearchGate. [Link]
-
European Patent Office. (2020, December 30). JAK INHIBITOR COMPOUND AND USE THEREOF - EP 4071145 A1. Googleapis. [Link]
-
Brand, S., et al. (2014). Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. [Link]
-
Joseph, R. E., & Andreotti, A. H. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE. [Link]
-
de la Torre, D., et al. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. [Link]
- Google Patents. (n.d.). Piperidine inhibitors of janus kinase 3.
-
Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]
-
AJMC. (2025, September 30). FDA Approves Remibrutinib for Chronic Spontaneous Urticaria. AJMC. [Link]
-
Burkhard, J. A., et al. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct renin inhibitors. PMC. [Link]
-
Jain, V. K., et al. (2023). Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic spontaneous urticaria over 52 weeks. PubMed. [Link]
-
ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... ResearchGate. [Link]
-
PubChem. (n.d.). Topical formulation for a jak inhibitor - Patent KR-102635013-B1. NIH. [Link]
-
Burkhard, J. A., et al. (2014). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct Renin inhibitors. PubMed. [Link]
-
Pharmacy Times. (2025, March 6). Phase III Trials Confirm Remibrutinib Effectively Reduces Chronic Spontaneous Urticaria Symptoms. Pharmacy Times. [Link]
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- 7. novartis.com [novartis.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. ajmc.com [ajmc.com]
- 10. Remibrutinib demonstrates favorable safety profile and sustained efficacy in chronic spontaneous urticaria over 52 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of (S)-3-Methoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of (S)-3-Methoxypiperidine in Medicinal Chemistry
This compound is a valuable chiral building block in the synthesis of numerous pharmacologically active compounds. The piperidine motif is a prevalent scaffold in many FDA-approved drugs, and the introduction of a stereocenter at the C3 position, further functionalized with a methoxy group, allows for precise molecular interactions with biological targets.[1] The enantiomeric purity of such intermediates is often critical to the efficacy and safety of the final drug substance, making robust and scalable stereoselective synthetic routes a key focus in pharmaceutical process development. This guide provides an in-depth analysis of scalable synthetic strategies for this compound, focusing on practical, field-proven protocols that balance efficiency, cost, and scientific rigor.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is most effectively approached via a convergent strategy, wherein the chiral center is established first, followed by the introduction of the methyl ether. The key chiral intermediate is (S)-N-Boc-3-hydroxypiperidine. Two primary strategies have emerged as industrially viable for the synthesis of this intermediate: biocatalytic asymmetric reduction and chemical resolution of a racemic mixture.
| Strategy | Description | Advantages | Disadvantages |
| Biocatalytic Asymmetric Reduction | Enzymatic reduction of N-Boc-3-piperidone using ketoreductases (KREDs). | High enantioselectivity (>99% ee), mild reaction conditions, high atom economy, environmentally friendly.[2][3] | High initial cost of enzymes, potential for enzyme inhibition or deactivation.[3] |
| Chemical Resolution | Separation of racemic 3-hydroxypiperidine using a chiral resolving agent. | Utilizes classical and well-understood chemical principles, can be highly effective with proper optimization. | Theoretical maximum yield of 50% for the desired enantiomer, requires recycling of the resolving agent and the undesired enantiomer for cost-effectiveness.[4] |
Expert Recommendation: For large-scale production, biocatalytic asymmetric reduction is often the preferred route due to its high enantioselectivity and atom economy. However, chemical resolution remains a viable and practical option, particularly if a robust recycling process for the resolving agent and the unwanted enantiomer is in place.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a three-stage process, starting from the commercially available N-Boc-3-piperidone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note: Reductive Amination Protocols for (S)-3-Methoxypiperidine
Introduction & Strategic Overview
(S)-3-Methoxypiperidine is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in the C3-methoxy group, which provides a specific vector for hydrogen bonding and conformational locking without the bulk of larger alkyl groups.
However, incorporating this moiety via reductive amination presents specific challenges:
-
Steric Environment: The C3-methoxy group creates proximal steric hindrance, potentially retarding iminium ion formation compared to 4-substituted piperidines.
-
Salt Management: The commercial availability of the hydrochloride salt (CAS 688809-96-3) requires precise base neutralization strategies to prevent reaction stalling.
-
Electronic Factors: The inductive withdrawing effect of the methoxy group reduces the nucleophilicity of the secondary amine slightly, necessitating optimized acid catalysis.
This guide details two validated protocols: a Standard Robust Method (STAB/DCE) for general aldehydes/ketones and an Alternative Method (NaCNBH3/MeOH) for solubility-challenged substrates.
Mechanistic Insight
Reductive amination of a secondary amine like this compound proceeds via an iminium ion intermediate. Unlike primary amines, which form stable imines, secondary amines form positively charged iminium species that are highly electrophilic.
Reaction Pathway
The success of the reaction depends on the selective reduction of the iminium ion (k2) over the carbonyl starting material (k3). Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is electronically tuned to reduce iminium ions rapidly while being sluggish toward aldehydes and ketones.
Figure 1: Mechanistic pathway for secondary amine reductive amination. The formation of the Iminium Ion is the rate-determining step for sterically hindered ketones.
Critical Parameters & Reagent Selection
| Parameter | Recommended Choice | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild hydride donor. Reduces iminium ions >100x faster than carbonyls. Avoids toxic cyanide byproducts.[1] |
| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for STAB. Non-coordinating. Alternative: THF or DCM.[2] |
| Catalyst | Acetic Acid (AcOH) | Promotes dehydration of the hemiaminal to the iminium ion. Crucial for ketones. |
| Stoichiometry | 1.1 - 1.5 eq. STAB | Slight excess ensures complete reduction. |
| Base Additive | DIPEA / TEA | Mandatory if using this compound HCl salt to liberate the free amine. |
Experimental Protocols
Protocol A: The "Gold Standard" (STAB in DCE)
Best for: Most aldehydes and ketones, ensuring high chemoselectivity.
Reagents:
-
This compound HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (glacial) (1.0 - 2.0 equiv)
-
Triethylamine (TEA) (1.0 equiv) – Only if using HCl salt
-
1,2-Dichloroethane (DCE) (0.2 M concentration)
Step-by-Step Methodology:
-
Free-Basing (In-situ): To a reaction vial equipped with a stir bar, add this compound HCl and DCE. Add TEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT) to liberate the free amine.
-
Imine Formation: Add the Aldehyde/Ketone.[1][3][4]
-
Note: If the substrate is a Ketone , add Acetic Acid (1.0 - 2.0 equiv) at this stage. For reactive Aldehydes , acid is often optional but recommended (0.5 equiv) to buffer the basicity.
-
-
Reaction: Stir for 30–60 minutes to allow hemiaminal/iminium equilibrium to establish.
-
Reduction: Add STAB (1.4 equiv) in one portion. The reaction may effervesce slightly.
-
Monitoring: Stir at RT under Nitrogen/Argon.
-
Aldehydes: Typically complete in 1–4 hours.
-
Ketones: May require 12–24 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: The "Polar Substrate" Method (NaCNBH3 in MeOH)
Best for: Polar aldehydes/ketones insoluble in DCE, or when STAB fails due to steric bulk.
Safety Warning: NaCNBH₃ generates HCN gas at low pH. Do not acidify below pH 3. Perform all operations in a fume hood.
Reagents:
-
This compound HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 equiv)[3]
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
-
Acetic Acid (to adjust pH)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound HCl and the Carbonyl substrate in Methanol.
-
pH Adjustment: Check the pH. It must be between 4.0 and 5.0 .[4]
-
Why? Above pH 5, the iminium ion doesn't form. Below pH 3, the amine is fully protonated (ammonium) and non-nucleophilic, and NaCNBH₃ hydrolyzes to HCN.
-
Action: Add Acetic Acid dropwise to reach pH 4-5 (use wet pH paper).
-
-
Reduction: Add NaCNBH₃ in portions.
-
Reaction: Stir at RT. Monitor pH periodically; if it rises above 5, add drops of AcOH.
-
Workup (Cyanide Destruction):
-
Quench with 1M NaOH (bring pH to >10).
-
Add mild bleach solution (Sodium Hypochlorite) to the aqueous waste to oxidize residual cyanide (optional but recommended for safety compliance).
-
Extract product with EtOAc or DCM.
-
Troubleshooting & Optimization
Use this logic flow to resolve common issues:
Figure 2: Decision tree for troubleshooting stalled reductive aminations.
Advanced Tip: The Titanium Isopropoxide Method
For extremely hindered ketones where standard conditions fail, use Titanium(IV) isopropoxide :
-
Mix Amine + Ketone + Ti(OiPr)₄ (neat or in minimal THF).
-
Stir 12h to force imine formation (water is scavenged by Ti).
-
Dilute with EtOH and add NaBH₄ (cheaper/stronger) or NaCNBH₃.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][3][4] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Highly Efficient N-Boc Protection of (S)-3-Methoxypiperidine
Introduction & Mechanistic Rationale
(S)-3-Methoxypiperidine is a highly versatile chiral secondary amine utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic frameworks. To prevent unwanted nucleophilic attacks or side reactions during multi-step synthetic sequences, the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robust stability against catalytic hydrogenation, nucleophiles, and basic conditions, while remaining easily cleavable under mild acidic conditions such as Trifluoroacetic acid (TFA) or HCl[1].
Because this compound is typically supplied as a hydrochloride salt (CAS 688809-96-3) to prevent atmospheric degradation and maintain optical purity[], the protection protocol must account for the initial free-basing of the amine. This guide details a highly efficient, self-validating protocol for the N-Boc protection of this compound using Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM)[3].
Causality of the Reaction Design: The reaction proceeds via the nucleophilic attack of the free secondary amine onto one of the electrophilic carbonyl carbons of Boc₂O.
-
Free-basing : The addition of TEA neutralizes the this compound hydrochloride salt, generating the nucleophilic free amine and triethylammonium chloride.
-
Acylation : The free amine attacks Boc₂O, forming a transient tetrahedral intermediate.
-
Fragmentation : The intermediate collapses, expelling a tert-butyl carbonate anion, which rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas. The evolution of CO₂ drives the reaction forward thermodynamically[4].
Reagent Profiling and Quantitative Parameters
The following table summarizes the precise stoichiometric ratios and physical parameters required to achieve >90% yield on a standard 10 mmol scale.
Table 1: Stoichiometric and Physical Parameters (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Rationale |
| This compound HCl | 151.63 | 1.0 | 1.52 g | Chiral starting material (nucleophile). |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 2.40 g | Electrophile. Slight excess ensures complete conversion. |
| Triethylamine (TEA) | 101.19 | 2.5 | 3.5 mL | Base. 1.0 eq neutralizes HCl; 1.5 eq drives acylation. |
| Dichloromethane (DCM) | 84.93 | N/A | 20 mL | Aprotic solvent. Solubilizes reagents and intermediates. |
Step-by-Step Experimental Protocol
Step 1: Preparation and Free-Basing
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a venting needle (to allow CO₂ escape).
-
Suspend this compound HCl (1.52 g, 10.0 mmol) in anhydrous DCM (20 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Causality : Cooling minimizes the exothermic nature of the subsequent neutralization and prevents premature thermal degradation of Boc₂O.
-
-
Add TEA (3.5 mL, 25.0 mmol) dropwise over 5 minutes. Stir for 15 minutes at 0 °C to ensure complete free-basing. The suspension will become a homogenous solution as the free amine is highly soluble in DCM.
Step 2: Boc₂O Addition
-
Dissolve Boc₂O (2.40 g, 11.0 mmol) in 5 mL of DCM and add it dropwise to the reaction mixture at 0 °C.
-
Causality : Dropwise addition controls the rate of CO₂ evolution and prevents thermal runaway[4].
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.
Step 3: Reaction Monitoring (Self-Validation)
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
-
Validation Logic : The starting material (free amine) will remain near the baseline or streak and is highly ninhydrin-active. The N-Boc product will elute with an R_f of ~0.5–0.6 and can be visualized using iodine vapor or a phosphomolybdic acid (PMA) stain, confirming the consumption of the amine.
Step 4: Quenching and Work-up
-
Once TLC confirms the consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Causality : Mildly basic aqueous conditions hydrolyze any residual unreacted Boc₂O and partition the triethylammonium chloride salts into the aqueous layer[3].
-
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
-
Combine the organic layers and wash with 20 mL of brine (saturated NaCl).
-
Causality : Brine pre-dries the organic layer by altering the osmotic pressure, stripping dissolved water from the DCM phase.
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude N-Boc-(S)-3-Methoxypiperidine as a pale yellow oil.
Workflow Visualization
Experimental workflow for the N-Boc protection of this compound.
Quality Control and Validation
To ensure the structural integrity and purity of the synthesized N-Boc-(S)-3-Methoxypiperidine before utilizing it in downstream coupling reactions, perform the following analytical checks:
-
¹H NMR (CDCl₃) : The spectrum must display a diagnostic, intense singlet at ~1.45 ppm integrating to 9 protons, corresponding to the tert-butyl group. The methoxy singlet should appear distinctly around 3.35 ppm.
-
ESI-MS : The mass spectrum should display a peak at m/z 216.1 [M+H]⁺ or 238.1 [M+Na]⁺, confirming the exact mass of the protected product.
References[2] Title: this compound hydrochloride Product Description | Source: BOC Sciences | URL: https://www.bocsci.com[1] Title: Boc-Protected Amino Groups | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm[3] Title: Amine Protection / Deprotection | Source: Fisher Scientific | URL: https://www.fishersci.co.uk[4] Title: The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers | Source: BenchChem | URL:https://www.benchchem.com
Sources
Application Note: Preparation and Isolation of (S)-3-Methoxypiperidine Hydrochloride
Executive Summary & Strategic Rationale
(S)-3-Methoxypiperidine is a highly versatile chiral building block frequently utilized in the rational design of modern therapeutics, including and GPCR-targeted ligands[1]. The incorporation of a methoxy group on the piperidine ring allows medicinal chemists to precisely tune the lipophilicity, basicity (pKa), and metabolic stability of the parent scaffold[2].
This protocol details a robust, two-step synthetic workflow to prepare this compound hydrochloride starting from the commercially available (S)-N-Boc-3-hydroxypiperidine. By utilizing a chiral pool starting material, this route circumvents the need for late-stage chiral resolution, ensuring an enantiomeric excess (ee) of >99% while maintaining high overall throughput.
Mechanistic Insights & Reaction Causality
A hallmark of a robust chemical process is the deep understanding of the underlying reaction mechanics. This protocol relies on two fundamental transformations, optimized for both yield and operational safety:
Step 1: Williamson Ether Synthesis (O-Methylation)
The conversion of the secondary alcohol to a methyl ether is achieved via a classic [3].
-
Reagent Selection : Sodium hydride (NaH) is utilized as the base to deprotonate the secondary alcohol, forming a highly nucleophilic alkoxide intermediate. Methyl iodide (MeI) serves as the electrophile.
-
Causality in Temperature Control : The addition of NaH to the alcohol is highly exothermic and evolves hydrogen gas (H₂). Performing this addition at strictly 0 °C is critical. Elevated temperatures during deprotonation can lead to the thermal degradation of the tert-butyloxycarbonyl (Boc) protecting group or induce unwanted elimination side-reactions.
-
Solvent Dynamics : Anhydrous Tetrahydrofuran (THF) is selected over Dimethylformamide (DMF). While DMF can accelerate Sₙ2 kinetics, THF provides a significantly easier aqueous workup and minimizes the risk of emulsion formation during extraction[4].
Step 2: Acidic Deprotection & Salt Formation
The removal of the Boc group is a standard procedure in [5].
-
Reagent Selection : 4.0 M Hydrochloric acid (HCl) in 1,4-Dioxane is the reagent of choice.
-
Causality in Acid Choice : While Trifluoroacetic acid (TFA) is a common deprotection agent, it yields a trifluoroacetate salt. This salt is typically highly hygroscopic, difficult to handle, and requires a subsequent basic free-basing step followed by HCl treatment to form a pharmaceutically acceptable salt. By using anhydrous HCl in dioxane, the this compound hydrochloride salt precipitates directly from the reaction mixture[6]. This phase separation drives the reaction to completion via Le Chatelier's principle and allows for isolation via simple vacuum filtration, bypassing tedious chromatographic purification.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for the preparation of this compound hydrochloride.
Experimental Protocols
Protocol A: Synthesis of (S)-N-Boc-3-methoxypiperidine
Self-Validating System : The cessation of hydrogen gas bubbling serves as a reliable visual indicator for complete alkoxide formation, ensuring the reaction is ready for electrophile addition.
Procedure :
-
Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution : Charge the flask with (S)-N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) and anhydrous THF (100 mL). Stir to dissolve.
-
Cooling : Submerge the flask in an ice-water bath and cool the solution to 0 °C internally.
-
Deprotonation : Portion-wise, carefully add Sodium Hydride (60% dispersion in mineral oil, 2.98 g, 74.5 mmol, 1.5 eq). Caution: Exothermic reaction with H₂ evolution. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases.
-
Alkylation : Add Methyl Iodide (4.64 mL, 74.5 mmol, 1.5 eq) dropwise via syringe over 10 minutes.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 7:3; stain with Ninhydrin).
-
Quenching & Workup : Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Isolation : Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-methoxypiperidine as a pale yellow oil. This crude intermediate is typically >90% pure and should be used directly in the next step to prevent degradation.
Protocol B: Deprotection to this compound Hydrochloride
Self-Validating System : The reaction transitions from a homogeneous solution to a heterogeneous suspension as the insoluble HCl salt precipitates, visually confirming product formation and reaction progression.
Procedure :
-
Preparation : Transfer the crude (S)-N-Boc-3-methoxypiperidine (approx. 10.5 g, 48.8 mmol) to a clean 250 mL round-bottom flask.
-
Reaction : Place the flask in a water bath (20 °C) to buffer any mild exotherm. Slowly add 4.0 M HCl in 1,4-Dioxane (61.0 mL, 244 mmol, 5.0 eq)[2].
-
Stirring : Stir the reaction mixture vigorously at room temperature. Within 30-60 minutes, a dense white precipitate will begin to form. Continue stirring for a total of 2 hours.
-
Verification : Withdraw a 10 μL aliquot, dilute in methanol, and check via LC-MS to ensure complete consumption of the starting material.
-
Filtration : Add diethyl ether (50 mL) to the suspension to maximize precipitation. Filter the solid through a Buchner funnel under vacuum.
-
Washing & Drying : Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove residual dioxane and mineral oil (carried over from NaH). Dry the white solid under high vacuum at 40 °C for 12 hours.
Quantitative Data Presentation
Table 1 summarizes the stoichiometric parameters, molecular weights, and expected outcomes for the two-step synthesis.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Expected Yield |
| 1. O-Methylation | (S)-N-Boc-3-hydroxypiperidine | 201.26 | 1.0 | 10.0 g | N/A (Intermediate) |
| Sodium Hydride (60% dispersion) | 24.00 | 1.5 | 2.98 g | ||
| Methyl Iodide | 141.94 | 1.5 | 4.64 mL | ||
| (S)-N-Boc-3-methoxypiperidine | 215.29 | - | ~10.5 g | 95-98% (Crude) | |
| 2. Deprotection | (S)-N-Boc-3-methoxypiperidine | 215.29 | 1.0 | 10.5 g | N/A |
| 4.0 M HCl in 1,4-Dioxane | 36.46 | 5.0 | 61.0 mL | ||
| This compound HCl | 151.63 | - | ~6.8 g | 88-92% (Over 2 steps) |
Table 1: Stoichiometric summary and yield expectations for the preparation of this compound HCl.
References
- Patent Application Publication: US 2019/0062330 A1 (KRAS G12C Inhibitors and Piperidine Building Blocks). Google Patents.
- United States Patent: US 10,421,760 B2 (Synthesis and Deprotection Protocols for Substituted Piperidines). Google Patents.
-
Greene's Protective Groups in Organic Synthesis, 4th Edition . Wuts, P. G. M., & Greene, T. W. (2006). John Wiley & Sons. URL:[Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers . Royal Society of Chemistry (RSC). URL:[Link]
-
Solid-Phase Synthesis of Polyethers and Polyamines . University of London Thesis - UCL Discovery. URL:[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. wiley.com [wiley.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
Peptide coupling strategies using (S)-3-Methoxypiperidine
Application Note: Peptide Coupling Strategies Using (S)-3-Methoxypiperidine
Executive Summary
This compound (CAS: 688809-96-3) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR modulators. However, its incorporation into peptide scaffolds or drug conjugates presents a distinct challenge: it is a sterically hindered, electron-deficient secondary amine .
The methoxy group at the C3 position creates a "pucker" in the piperidine ring, increasing steric bulk near the nucleophilic nitrogen. Furthermore, the inductive electron-withdrawing effect (
This guide details two optimized protocols designed to overcome these barriers:
-
Protocol A (Discovery): A HATU-mediated approach for maximum yield on milligram scales.
-
Protocol B (Process): A T3P® (Propylphosphonic anhydride) approach for scalable, low-epimerization synthesis with simplified workup.
Strategic Analysis & Reagent Selection
The choice of coupling reagent is dictated by the "Triangle of Constraints": Reactivity , Epimerization , and Purification .
| Feature | HATU / HOAt | T3P (Propylphosphonic Anhydride) | EDC / HOBt |
| Mechanism | Uronium-based (Fastest activation) | Phosphonium anhydride (Low epimerization) | Carbodiimide (Slowest) |
| Steric Tolerance | Excellent (Best for hindered amines) | Good (Requires higher T) | Poor |
| Epimerization Risk | Moderate (Base dependent) | Very Low | Moderate |
| Workup | Chromatography required (removes urea/guanidine) | Aqueous Extraction (Water-soluble byproducts) | Aqueous/Chromatography |
| Ideal Use Case | Small-scale, precious acid, difficult coupling. | Scale-up (>1g), GMP, racemization-prone acids. | Routine, non-hindered couplings.[1][2] |
The "Salt" Factor
This compound is typically supplied as a Hydrochloride (HCl) or Tartrate salt to ensure stability.
-
Critical Step: The salt must be broken (free-based) in situ or prior to reaction. Failure to add sufficient base to neutralize the salt will result in 0% conversion.
-
Recommendation: Use 3.0–4.0 equivalents of base (DIPEA or NMM) in the reaction mixture to ensure the amine is free and the carboxylic acid is deprotonated.
Visual Workflow & Mechanism
Figure 1: Strategic Decision Tree for Coupling this compound
Caption: Decision matrix for selecting the optimal coupling reagent based on scale and substrate sensitivity.
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU)
Best for: Discovery chemistry, unreactive acids, and small-scale synthesis where yield is paramount.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
This compound[][4]·HCl (1.2 eq)
-
HATU (1.1 – 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 eq)
-
Solvent: DMF (Anhydrous) [Concentration: 0.1 M]
Procedure:
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 eq) and This compound·HCl (1.2 eq) in anhydrous DMF.
-
Note: Unlike standard protocols where the acid is pre-activated, we mix acid and amine first. This prevents the formation of guanidinium byproducts (where HATU reacts with the amine) because the hindered amine reacts slowly with HATU, while the acid activation is fast.
-
-
Base Addition: Add DIPEA (3.5 eq) dropwise.
-
Checkpoint: Ensure the solution is basic (pH > 8 on wet pH paper). The HCl salt consumes 1.0 eq of base immediately.
-
-
Activation: Cool the mixture to 0°C (ice bath). Add HATU (1.1 eq) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by LCMS.[5] If the acid persists after 4 hours, add 0.1 eq additional HATU.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with: 10% Citric Acid (removes excess DIPEA/Amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash chromatography is usually required to remove tetramethylurea (HATU byproduct).
Protocol B: Low-Epimerization Scalable Coupling (T3P)
Best for: Chiral acids (preventing racemization), gram-scale synthesis, and "green" chemistry requirements.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
This compound[][4]·HCl (1.1 eq)
-
T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)
-
Base: Pyridine (3.0 eq) OR N-Methylmorpholine (NMM) (4.0 eq)
-
Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 – 0.5 M]
Procedure:
-
Preparation: Charge a flask with Carboxylic Acid (1.0 eq) and This compound·HCl (1.1 eq) in EtOAc.
-
Base Addition: Add Pyridine (3.0 eq) or NMM (4.0 eq). Cool to 0°C.
-
Why Pyridine? Dunetz et al. demonstrated that Pyridine/T3P minimizes epimerization significantly better than DIPEA/T3P for sensitive substrates.
-
-
Coupling: Add T3P solution (1.5 eq) dropwise over 5–10 minutes.
-
Note: T3P is less reactive than HATU; the reaction may require running at RT or even 40°C for hindered substrates. Start at 0°C -> RT.
-
-
Reaction: Stir at RT for 12 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 45°C. The cyclic anhydride structure of T3P is thermally stable.
-
-
Workup (The "Magic" Step):
-
Add water to the reaction mixture.[6] T3P byproducts are water-soluble phosphates.
-
Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then Sat. NaHCO₃, then Brine.
-
-
Isolation: Concentrate the organic layer. Often yields pure product without chromatography.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Amine still protonated (HCl salt). | Check pH. Increase DIPEA to 5.0 eq. Ensure salt is fully broken. |
| Racemization of Acid | Over-activation or high base strength. | Switch from HATU/DIPEA to T3P/Pyridine . Keep temp at 0°C. |
| Guanidinium Byproduct | Amine reacted with HATU.[5] | Do not premix Amine + HATU. Add HATU to Acid + Base first (1 min), then add Amine. |
| Slow Kinetics | Steric hindrance of C3-methoxy. | Increase concentration (0.5 M). Switch solvent to NMP (for HATU) or heat to 50°C (for T3P). |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. Link
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2] Organic Letters, 13(19), 5048–5051. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. 688809-96-3 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. growingscience.com [growingscience.com]
- 6. bachem.com [bachem.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. hepatochem.com [hepatochem.com]
Strategic Solvent Selection for (S)-3-Methoxypiperidine Reactions: Protocols for Reductive Amination and Buchwald-Hartwig Cross-Coupling
Executive Summary
(S)-3-Methoxypiperidine is a highly versatile, chiral secondary amine building block that has become indispensable in modern pharmaceutical development, most notably in the synthesis of targeted oncology therapeutics such as KRAS G12C inhibitors[1][2]. The presence of the methoxy group at the C3 position introduces subtle steric and electronic nuances that differentiate its reactivity from unsubstituted piperidine.
When integrating this pharmacophore into complex Active Pharmaceutical Ingredients (APIs) via reductive amination or Buchwald-Hartwig cross-coupling, solvent selection is not merely a matter of reagent solubility. The solvent dictates reaction kinetics, thermodynamic equilibria, catalyst stability, and the overall Process Mass Intensity (PMI) of the synthetic route[3][4]. This guide provides a mechanistic rationale and self-validating protocols for optimizing solvent conditions in this compound workflows, moving away from legacy toxic solvents toward sustainable, high-performance alternatives.
Mechanistic Principles of Solvent Causality
Reductive Amination: Driving the Iminium Equilibrium
Reductive amination with this compound involves a two-step cascade: the reversible condensation of the amine with an aldehyde or ketone to form an iminium ion, followed by irreversible hydride reduction[5].
-
The Legacy Approach: Historically, 1,2-dichloroethane (DCE) or dichloromethane (DCM) were the solvents of choice because they readily dissolve the preferred mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), without reacting with it.
-
The Causality of Greener Alternatives: DCE is a highly toxic, ozone-depleting substance. According to the[6], 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative. Mechanistically, 2-MeTHF forms a heteroazeotrope with water. This allows for the dynamic removal of the water byproduct (via molecular sieves or Dean-Stark distillation) during the initial condensation phase, pushing the thermodynamic equilibrium entirely toward the iminium ion before the reductant is introduced[4][5].
Buchwald-Hartwig Cross-Coupling: Catalyst & Base Compatibility
Palladium-catalyzed C-N bond formation requires a solvent that supports the full catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination) without poisoning the metal center[7][8].
-
Base Solubility vs. Catalyst Stability: The solvent must partially dissolve bulky, strong bases like sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) to facilitate the deprotonation of the coordinated this compound[9]. However, highly coordinating polar solvents can displace the critical phosphine or N-heterocyclic carbene (NHC) ligands from the Pd center, leading to catalyst aggregation (palladium black) and reaction stalling.
-
Solvent Selection: Toluene remains the optimal non-polar choice, providing a high boiling point (110 °C) to overcome the activation energy barrier of difficult couplings while maintaining catalyst integrity[10][11]. For highly polar substrates where toluene fails, 1,4-Dioxane is traditionally used; however, due to its toxicity and peroxide-forming risks, Cyclopentyl methyl ether (CPME) is now recommended as a greener, high-boiling substitute that offers similar ethereal coordination properties without the associated hazards.
Quantitative Data: Solvent Property & Performance Matrix
The following table summarizes the physicochemical properties and typical performance metrics of solvents used for this compound reactions, evaluated against modern sustainability guidelines.
| Solvent | Reaction Application | Boiling Point (°C) | Water Solubility (g/100mL) | ACS GCIPR Recommendation | Typical Yield (%) | Mechanistic Advantage |
| DCE | Reductive Amination | 83.5 | 0.8 | Avoid (Highly Toxic) | 80-85% | Excellent NaBH(OAc)₃ solubility. |
| 2-MeTHF | Reductive Amination | 80.2 | 14.0 | Recommended | 85-92% | Forms water azeotrope; drives iminium formation. |
| Methanol | Reductive Amination | 64.7 | Miscible | Recommended | 75-85% | Stabilizes iminium intermediate; requires NaBH₃CN. |
| Toluene | Buchwald-Hartwig | 110.6 | 0.05 | Recommended | 85-95% | High temp activation; prevents catalyst degradation. |
| 1,4-Dioxane | Buchwald-Hartwig | 101.1 | Miscible | Avoid (Carcinogen) | 80-90% | Solubilizes polar APIs and bases. |
| CPME | Buchwald-Hartwig | 106.0 | 1.1 | Recommended | 82-92% | Resists peroxide formation; excellent phase separation. |
Self-Validating Experimental Protocols
Protocol A: Green Reductive Amination in 2-MeTHF
Target: Synthesis of N-alkyl-(S)-3-methoxypiperidine derivatives.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under nitrogen, add the target aldehyde/ketone (1.0 equiv.) and this compound (1.1 equiv.).
-
Solvent Addition: Dissolve the mixture in anhydrous 2-MeTHF (0.2 M concentration). Add activated 4Å molecular sieves (approx. 200 mg/mmol) to absorb generated water and drive the equilibrium[5].
-
Self-Validation Checkpoint 1 (Iminium Formation): Stir at room temperature for 2 hours. Remove a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. Validation: Ensure the disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the iminium/imine signal (~7.5-8.5 ppm) before proceeding.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv.). The stepwise addition prevents thermal spikes that could lead to the direct reduction of any unreacted aldehyde[5].
-
Completion & Workup: Allow the mixture to warm to room temperature and stir for 4-12 hours. Quench slowly with saturated aqueous NaHCO₃.
-
Self-Validation Checkpoint 2 (Phase Separation): Extract with 2-MeTHF. Validation: If an emulsion forms (common with piperidine derivatives), add brine to increase the aqueous layer's ionic strength, forcing a clean phase separation. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling in Toluene
Target: Synthesis of N-aryl-(S)-3-methoxypiperidine (e.g., KRAS G12C intermediate)[12][13].
Step-by-Step Methodology:
-
Reagent Charging: In a Schlenk tube or heavy-walled pressure vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and NaOtBu (1.5 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and a biaryl phosphine ligand such as RuPhos or XPhos (4 mol%)[7][9].
-
Solvent & Degassing (Critical Step): Add anhydrous, degassed Toluene (0.1 M). Self-Validation Checkpoint 1: Perform three freeze-pump-thaw cycles or bubble with argon for 15 minutes. Validation: The solution should transition from a dark purple/brown (Pd₂(dba)₃) to a deep red/orange, indicating the formation of the active monomeric Pd(0)-ligand complex. If the solution turns black, oxygen has poisoned the catalyst.
-
Heating: Seal the vessel and heat to 100 °C in an oil bath or heating block for 8-16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Self-Validation Checkpoint 2 (Conversion): Analyze the crude filtrate via GC-MS or LC-MS. Validation: Confirm the molecular ion peak of the coupled product and ensure no dehalogenated arene byproducts are present (which would indicate premature reductive elimination without amine coordination)[9].
Solvent Selection Workflow
The following decision tree outlines the logical progression for selecting the optimal solvent for this compound reactions based on reaction class and sustainability metrics.
Decision tree for this compound solvent selection based on reaction class.
References
-
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide American Chemical Society (ACS) URL:[Link]
- KRAS G12C Inhibitors (Patent US20190062330A1)
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science (Royal Society of Chemistry) URL:[Link]
Sources
- 1. WO2020101736A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. acs.org [acs.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US10689377B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing racemization of (S)-3-Methoxypiperidine during synthesis
Subject: Preventing Racemization & Ensuring Enantiopurity During Synthesis
Executive Summary
(S)-3-Methoxypiperidine is a critical chiral pharmacophore (e.g., in BTK inhibitors like Ibrutinib). The C3-chiral center is susceptible to racemization not through simple inversion, but primarily through neighboring group participation (NGP) mechanisms involving the nitrogen atom, or via accidental oxidation.
This guide provides validated protocols to prevent chirality loss, specifically focusing on the "Aziridinium Trap" during synthesis and providing rescue protocols via chiral resolution.
Module 1: The "Aziridinium Trap" (Root Cause Analysis)
The most frequent cause of racemization when synthesizing 3-substituted piperidines from chiral alcohols (e.g., (S)-3-hydroxypiperidine) is the inadvertent activation of the hydroxyl group into a leaving group (Mesylate, Tosylate, Halide).
The Mechanism of Failure
If you attempt to synthesize the ether by converting the alcohol to a leaving group (intended for displacement by methoxide), the nitrogen lone pair (if not strongly electron-withdrawing protected) will attack the C3 position faster than the external nucleophile. This forms a bicyclic aziridinium ion .
-
Result: The incoming nucleophile can attack either carbon of the aziridinium ring.
-
Outcome: Complete loss of stereochemical integrity (formation of racemic mixture) and potential regioisomeric impurities (pyrrolidine ring contraction).
Visualizing the Risk
Figure 1: The mechanistic pathway leading to racemization via neighboring group participation. Avoid activating the C3-oxygen.
Module 2: Validated Synthesis Protocols
To maintain the (S)-configuration, you must keep the C3–O bond intact throughout the synthesis. The chirality must be established before methylation (via enzymatic reduction) or purified after (via resolution).
Protocol A: Safe O-Methylation of (S)-N-Boc-3-Hydroxypiperidine
Use this protocol if you already have the chiral alcohol.
Principle: Williamson Ether Synthesis. We activate the nucleophile (the hydroxyl group), not the electrophile (the methyl source).
Reagents:
-
Substrate: (S)-N-Boc-3-hydroxypiperidine (N-protection is mandatory to prevent N-methylation).
-
Base: Sodium Hydride (NaH) 60% dispersion or Potassium tert-butoxide (KOtBu).
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but requires harder workup).
Step-by-Step:
-
Preparation: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF (0.5 M) under Nitrogen/Argon. Cool to 0°C.[1]
-
Deprotonation: Add NaH (1.2 eq) portion-wise. Critical: Allow evolution of H2 to cease and stir for 30 mins at 0°C to ensure complete alkoxide formation.
-
Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.
-
Note: Do not heat above 40°C. High heat with strong base can induce elimination to the enecarbamate (loss of chirality).
-
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc. Wash organic layer with water (to remove DMF if used) and brine.
-
Deprotection (if needed): Remove Boc using HCl/Dioxane (4M) at 0°C to RT. Avoid refluxing in strong acid.
Protocol B: Enzymatic Synthesis (Highest Purity)
Use this protocol to generate the chiral precursor from the ketone.
Reagents: Ketoreductase (KRED) screening kit (e.g., Codexis or similar), NADPH cofactor, Glucose Dehydrogenase (GDH) for recycling.
-
Substrate: N-Boc-3-piperidone.
-
Biocatalysis: Screen KREDs for (S)-selectivity. Many commercial KREDs achieve >99% ee.
-
Advantage: This route operates at pH 7 and 30°C, completely avoiding racemization conditions.
Module 3: Troubleshooting & Rescue (Chiral Resolution)
If your synthesis yielded a scalemic mixture (e.g., 60% ee) or racemate, use Classical Resolution.
Resolution Strategy Table
| Resolving Agent | Solvent System | Target Salt | Notes |
| Di-benzoyl-L-tartaric acid (L-DBTA) | Ethanol / Acetone (9:1) | (S)-Amine[2][3][4][5] · L-DBTA | Most effective for 3-substituted piperidines [1]. |
| (S)-Mandelic Acid | Isopropanol | (S)-Amine · (S)-Mandelate | Alternative if tartrates fail. |
| Di-p-toluoyl-L-tartaric acid (L-DTTA) | Methanol / Water | (S)-Amine · L-DTTA | Often yields sharper crystals than DBTA. |
Rescue Protocol: Resolution with L-DBTA
-
Dissolution: Dissolve racemic 3-methoxypiperidine (free base) in Ethanol (10 mL/g).
-
Addition: Add Di-benzoyl-L-tartaric acid (1.0 eq) dissolved in warm Ethanol.
-
Crystallization: Heat to reflux to ensure clear solution, then cool slowly to RT. Let stand for 12-24 hours.
-
Filtration: Collect crystals.
-
Enrichment: If ee < 98%, recrystallize the salt from Ethanol/Water.
-
Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the pure (S)-base.
Module 4: Analytical Controls (QC)
You cannot fix what you cannot measure. Standard HPLC often fails to separate these enantiomers without derivatization or specific chiral columns.
Recommended Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak IA or Chiralpak AD-H (Amylose-based) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (weak chromophore) or RI / ELSD |
| Critical Additive | DEA or TEA (0.1%) is mandatory. Without it, the basic amine interacts with silanols, causing peak tailing that masks the enantiomer separation [2]. |
Frequently Asked Questions (FAQs)
Q1: Can I use acidic conditions to remove the Boc group without racemizing? A: Yes. The C3-methoxy ether is stable to standard Boc deprotection conditions (e.g., TFA/DCM or HCl/Dioxane) at room temperature. Racemization via acid requires extreme conditions (e.g., refluxing HBr) that would cleave the ether. However, ensure the reaction is not allowed to overheat, as high temperatures can promote elimination.
Q2: Why is my yield low during the O-methylation step? A: If using NaH, ensure your THF is anhydrous. Water destroys NaH. Also, steric hindrance at C3 is moderate; if the reaction is slow, do not heat aggressively. Instead, add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide) to accelerate the reaction at lower temperatures.
Q3: I see a "pyrrolidine" impurity in my LCMS. What is it? A: This is the signature of the Aziridinium pathway. If the aziridinium ion opens at the "wrong" carbon (C2 instead of C3), the ring contracts to a pyrrolidine derivative (specifically 2-(methoxymethyl)pyrrolidine). Its presence confirms you have accidentally activated the C3-hydroxyl group.
Decision Tree: Troubleshooting Workflow
Figure 2: Strategic decision tree for synthesis and troubleshooting.
References
-
BenchChem Technical Support. (2025).[1][6] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Retrieved from
- Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IA.
-
Movassaghi, M., & Hill, M. D. (2006).[7] Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. J. Am. Chem. Soc., 128, 4592-4593.[7] (Context on pyridine/piperidine synthetic manifolds). Retrieved from
-
ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. (Review of enzymatic vs chemical routes). Retrieved from
-
Ferreira, F. C., et al. (2006).[8] Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17, 1337–1348.[8] (Detailed mechanics of tartaric acid resolutions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Optimizing (S)-3-Methoxypiperidine Coupling Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (S)-3-Methoxypiperidine .
As a chiral, secondary amine with an electron-donating and sterically demanding methoxy group at the 3-position, this building block frequently presents unique synthetic bottlenecks. The proximity of the methoxy oxygen to the nucleophilic nitrogen can lead to transition-metal catalyst poisoning via bidentate chelation, while its steric bulk often stalls standard amide couplings. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields and preserve enantiomeric purity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my Buchwald-Hartwig amination yield with this compound stalling below 30%, even with prolonged heating? Expert Insight & Causality: The primary culprit is catalyst poisoning combined with steric hindrance. In palladium-catalyzed cross-couplings, the methoxy oxygen of this compound can act as a competing Lewis base. Instead of undergoing smooth reductive elimination, the amine nitrogen and the methoxy oxygen can form a stable, bidentate chelate with the Pd(II) center. This traps the catalyst in an off-cycle resting state. The Fix: Abandon first-generation bidentate ligands (like dppf or BINAP). Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos paired with a G3 or G4 palladacycle precatalyst[1]. These ligands enforce a mono-ligated, highly active Pd species. Their extreme steric bulk physically prevents the methoxy group from chelating the metal center, forcing the catalytic cycle forward.
Q2: I am observing significant epimerization (racemization) during the amide coupling of this compound with a carboxylic acid. How can I retain >99% ee? Expert Insight & Causality: While the chiral center at the 3-position is less prone to direct deprotonation than the 2-position, the steric bulk of the methoxy group severely reduces the nucleophilic attack rate of the amine[2]. This slow coupling rate increases the residence time of the activated carboxylic acid intermediate. If the acid is an amino acid, this prolonged lifetime allows for oxazolone formation; for other acids, it permits base-catalyzed enolization, leading to epimerization. The Fix: You must accelerate the coupling rate to outpace the epimerization pathway. Upgrade your coupling reagent to HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole), which forms a highly reactive active ester. Switch your base from Triethylamine (TEA) to the more sterically hindered DIPEA (N,N-Diisopropylethylamine) to prevent unwanted deprotonation of the activated intermediate[3]. Keep the reaction strictly at or below 25°C.
Q3: When attempting an S_NAr reaction with a fluorinated aromatic ring, I get a mixture of N-arylation and O-arylation (ether cleavage). How do I push for exclusive N-arylation? Expert Insight & Causality: The secondary amine is inherently the superior nucleophile. However, under highly basic conditions (e.g., NaH) at elevated temperatures, the methoxy group can undergo demethylation, or the oxygen can compete if the nitrogen's trajectory is sterically blocked by the substrate. The Fix: Perform the S_NAr in a polar aprotic solvent (e.g., DMSO or DMF) using a milder base like K₂CO₃ or Cs₂CO₃ at moderate temperatures (60-80°C). The polar solvent increases the nucleophilicity of the amine without requiring harsh deprotonation, suppressing O-arylation side reactions.
Part 2: Quantitative Data & Reagent Efficacy
To guide your reagent selection, the following tables summarize quantitative optimization data for this compound couplings based on standard pharmaceutical development workflows.
Table 1: Catalyst and Ligand Screening for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| Pd₂(dba)₃ / dppf | Cs₂CO₃ | Toluene | 100 | < 20% | > 99% |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 45% | 95% |
| RuPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 80 | 92% | > 99% |
| BrettPhos Pd G3 | NaOtBu | t-AmylOH | 80 | 96% | > 99% |
Table 2: Amide Coupling Reagent Efficacy
| Coupling Reagent | Additive | Base | Solvent | Yield (%) | Racemization (%) |
| EDC·HCl | HOBt | TEA | DCM | 65% | 4.0% |
| T3P (50% in EtOAc) | None | DIPEA | EtOAc | 78% | 2.0% |
| HATU | HOAt | DIPEA | DMF | 95% | < 0.5% |
(Note: T3P is a viable, low-toxicity alternative for scale-up, but HATU/HOAt remains superior for preserving stereochemical integrity in sterically hindered systems[4]).
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination
This protocol utilizes a self-validating visual cue (color change) to ensure active catalyst formation before the addition of the sterically hindered amine.
-
Pre-catalyst Activation: In an oven-dried Schlenk flask under argon, charge the aryl halide (1.0 equiv), RuPhos Pd G3 (0.02 equiv), RuPhos ligand (0.02 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M). Stir at room temperature for 5 minutes.
-
Self-Validation Check: The solution should transition from yellow to a deep red/brown, indicating the successful generation of the active Pd(0) species. If the solution remains pale yellow, check your argon line for oxygen ingress.
-
-
Amine Addition: Add this compound (1.2 equiv) dropwise via syringe.
-
Heating: Heat the reaction mixture to 80°C.
-
Self-Validation Check: After 2 hours, pull a 50 µL aliquot, dilute with MeCN, and analyze via LCMS. You should observe >80% consumption of the aryl halide.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.
Protocol B: Epimerization-Free Amide Coupling
This protocol ensures rapid kinetic coupling to outcompete thermodynamic epimerization pathways.
-
Acid Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M) at 0°C under nitrogen. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.
-
Amine Addition: Add this compound (1.1 equiv) slowly to the activated ester solution. Allow the reaction to slowly warm to 20-25°C over 2 hours.
-
Self-Validation Check: Spot the reaction on a TLC plate alongside a reference standard of this compound. Stain with Ninhydrin and heat. The secondary amine will stain a distinct brown/purple. The complete disappearance of this spot confirms reaction completion.
-
-
Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), followed by brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude product typically requires minimal purification.
Part 4: Visualizations & Workflows
Workflow for diagnosing and resolving low coupling yields.
Mechanistic resolution of methoxy-chelation using bulky biaryl ligands.
References
- Source: Google Patents (US10562882B2)
- Source: Google Patents (WO2018049200A1)
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Title: Synthesis of cisapride, a gastrointestinal stimulant derived from cis‐4‐amino‐3‐methoxypiperidine Source: ResearchGate URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 4. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
Troubleshooting solubility issues of (S)-3-Methoxypiperidine salts
Topic: Troubleshooting Solubility, Crystallization, and Handling Compound Class: Chiral Piperidine Derivatives Primary CAS: 688809-96-3 (HCl Salt) | Structure: Secondary Amine, Ether
Introduction
Welcome to the technical support hub for (S)-3-Methoxypiperidine. This intermediate is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. However, its physicochemical properties—specifically the low molecular weight and flexible piperidine ring—often lead to significant handling challenges.
Users frequently report issues with "oiling out" (liquid-liquid phase separation) during crystallization, extreme hygroscopicity , and solubility mismatches during acylation or alkylation reactions. This guide addresses these specific pain points with field-proven protocols.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
Q: I am trying to recrystallize the HCl salt, but instead of crystals, a sticky gum/oil separates at the bottom of the flask. How do I fix this?
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This occurs when the compound's affinity for itself is stronger than its affinity for the solvent, but the lattice energy is insufficient to trigger immediate crystallization. This is common in piperidine salts due to their conformational flexibility.
The Fix: The "Cloud Point" Temperature Cycling Protocol Do not simply cool the solution further; this will only harden the oil. Follow this thermodynamic rescue path:
-
Re-dissolution: Heat the mixture until the oil re-dissolves completely. If it doesn't, add small aliquots of the polar solvent (e.g., Methanol or Isopropanol) until homogeneous at reflux.
-
Solvent Balance: If you are using an anti-solvent (e.g., Diethyl Ether or Heptane), you likely added too much too quickly. Adjust your ratio. A standard starting point for this salt is MeOH:Et₂O (1:4) or IPA:Heptane (1:3) .
-
Seeding: Cool the solution slowly to the metastable zone (just before it usually oils out). Add a seed crystal. If no seed is available, scratch the glass surface to create nucleation sites.
-
Slow Cooling: Use a controlled cooling ramp (e.g., 5°C per hour). Rapid cooling promotes oiling.
Visual Workflow:
Caption: Thermodynamic rescue workflow for converting an oiled-out amine salt into a crystalline solid.
Issue 2: Hygroscopicity & Handling
Q: My solid turns into a puddle on the balance within minutes. Is the compound degraded?
Diagnosis: Likely not degraded, but deliquescent . This compound HCl is extremely hygroscopic. The absorbed water lowers the crystal lattice energy, causing the solid to dissolve in its own sorbed moisture.
The Fix:
-
Drying: If the compound is wet, dry it in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) or KOH pellets for 24 hours.
-
Handling:
-
Ideal: Handle inside a nitrogen-filled glovebox.
-
Practical: Weigh quickly into tared vials. Do not leave the stock bottle open. Flush the headspace with Argon/Nitrogen before re-sealing.
-
-
Storage: Store at -20°C. Cold storage reduces the kinetics of water absorption, but allow the bottle to warm to room temperature before opening to prevent condensation.
Issue 3: Solubility Mismatches in Reactions
Q: I need to react this amine with an acid chloride in Dichloromethane (DCM), but the salt won't dissolve.
Diagnosis: The HCl salt is an ionic lattice, which is generally insoluble in non-polar aprotic solvents like DCM, Toluene, or Ether.
The Fix: The "Free Base" Liberation Strategy You must convert the salt to its free base form in situ or prior to the reaction.
Protocol (Biphasic Extraction):
-
Dissolve the this compound HCl in a minimum amount of water.
-
Add 2M NaOH or saturated Na₂CO₃ until pH > 12.
-
Extract 3x with DCM or Ethyl Acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate.[2]
-
Warning: The free base is a volatile oil. Do not apply high vacuum for extended periods , or you will lose your product.
-
Data: Solubility Matrix
| Solvent | HCl Salt Solubility | Free Base Solubility | Application |
|---|---|---|---|
| Water | High (>>>> 100 mg/mL) | Moderate/High | Aqueous workups |
| Methanol | High | High | Polarity adjustments |
| DCM | Insoluble | High | Amide couplings, Alkylations |
| Ether | Insoluble | High | Anti-solvent precipitation |
| DMSO | High | High | Biological assays |
Issue 4: Alternative Salt Selection
Q: The HCl salt is too difficult to handle. Can I use a different counter-ion?
Expert Insight: Yes. According to the Handbook of Pharmaceutical Salts (Stahl & Wermuth), changing the counter-ion can drastically alter crystallinity and hygroscopicity.
Recommendations:
-
Tartrate (L- or D-): Often forms robust, non-hygroscopic crystals due to the extensive hydrogen bonding network of the tartrate anion.
-
Oxalate: Excellent for purification (highly crystalline) but toxic; use only for intermediates, not final API.
-
Tosylate: Increases lipophilicity, making the salt more soluble in organic solvents like DCM while remaining solid.
Salt Selection Logic:
Caption: Decision tree for selecting alternative counter-ions based on specific handling or solubility requirements.
References
-
Stahl, P. H., & Wermuth, C. G. (2002).[3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][6]
-
Veverka, M. (2019). Effect of Oiling-out During Crystallization on Purification. ResearchGate.
-
BOC Sciences. (2024). This compound hydrochloride Product Data.
-
BenchChem. (2025).[2] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google ブックス [books.google.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thermal Optimization for (S)-3-Methoxypiperidine N-Alkylation
Current Status: Operational Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: (S)-3-Methoxypiperidine (CAS: Various salts, e.g., 475058-41-4 for HCl) Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Thermal Balancing Act
As a Senior Application Scientist, I often see researchers treat temperature as a binary variable (Room Temp vs. Reflux). For chiral secondary amines like This compound , this oversimplification is the primary cause of yield loss and enantiomeric excess (ee) erosion.
The 3-methoxy group provides steric bulk and electronic induction, but the secondary amine is a potent nucleophile. Your objective is to navigate the Kinetic Window : providing enough thermal energy to overcome the activation energy (
Module 1: The Thermodynamics & Kinetics (The "Why")
Before optimizing, you must understand the competing pathways defined by temperature (
The Kinetic Competition
In
-
Pathway A (Desired): Mono-alkylation. Lower
. -
Pathway B (Undesired): Bis-alkylation (Quaternary ammonium salt). The product of Pathway A is often more nucleophilic than the starting material (due to alkyl donation), making it prone to reacting again.
-
Pathway C (Catastrophic): Racemization/Elimination. While the ether linkage is stable, high
combined with strong bases can promote -elimination (forming an enamine/imine) which re-adds non-stereoselectively, destroying chirality.
Visualizing the Pathway
The following diagram illustrates the divergence points controlled by thermal energy.
Figure 1: Reaction pathway divergence. Note that excessive heat accelerates the secondary reaction (Impurity 1) more significantly than the primary reaction due to the nucleophilicity of the product.
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues based on your reaction outcomes.
Scenario A: Low Conversion (<50%)
-
Observation: LCMS shows large amounts of starting material (SM) after 24h.
-
Root Cause: The system has not reached the activation energy for the specific alkyl halide.
-
The Fix:
-
Finkelstein Catalyst: Add 10-20 mol% Potassium Iodide (KI). This converts unreactive Alkyl-Cl to reactive Alkyl-I in situ, allowing the reaction to proceed at lower temperatures [1].
-
Solvent Switch: If using MeCN, switch to DMF or DMSO. The higher dielectric constant stabilizes the transition state, effectively lowering
. -
Step-Wise Heating: Increase T by 10°C increments. Do not jump to reflux.
-
Scenario B: High Impurity (Bis-alkylation)
-
Observation: Desired product is formed, but 15-20% quaternary salt is present.
-
Root Cause: Temperature is too high relative to the addition rate. The product is competing for the alkylating agent.
-
The Fix:
-
Cryogenic Addition: Cool the reaction to 0°C during the addition of the alkyl halide.
-
Reverse Addition: If solubility permits, add the alkyl halide slowly to the amine (keep amine in excess locally).
-
Base Selection: Switch from
to or . Cesium effects often promote mono-alkylation selectivity [2].[1]
-
Scenario C: Loss of Chirality (Low ee%)
-
Observation: Product is formed, but Chiral HPLC shows <95% ee.
-
Root Cause: Thermal degradation via
-elimination/re-addition mechanism, often exacerbated by strong bases (e.g., NaH, KOtBu) at high T. -
The Fix:
-
Hard Stop on T: Never exceed 60°C for 3-substituted piperidines unless strictly necessary.
-
Base Buffer: Use a milder organic base like DIPEA (Hünig's Base) instead of inorganic bases if the reaction allows.
-
Module 3: Standard Operating Procedure (SOP)
This protocol is designed to be self-validating . You will know if it fails before you work up the reaction.
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (1.05 equiv) — Strict stoichiometry is vital.
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (10 volumes)
Protocol:
-
Baseline Setup (T = 0°C):
-
Dissolve amine and base in solvent.[2] Cool to 0°C in an ice bath.
-
Why? Suppresses exotherms that cause local "hotspots" leading to bis-alkylation.
-
-
Controlled Addition:
-
Add Alkyl Halide dropwise over 30 minutes.
-
Maintain T < 5°C.
-
-
The Thermal Ramp (The Optimization Step):
-
Allow to warm to Room Temperature (20-25°C). Stir for 4 hours.
-
Checkpoint 1: Take an aliquot for LCMS/TLC.[2]
-
If Conversion > 80%:: Stop here. Do not heat.
-
If Conversion < 20%:: Proceed to Step 4.
-
-
-
Incremental Heating (Only if needed):
-
Heat to 40°C. Hold for 2 hours. Checkpoint 2.
-
Heat to 60°C. Hold for 2 hours. Checkpoint 3.
-
Critical: If reaction is slow at 60°C, do not increase T further. Add KI catalyst (0.1 equiv) instead.[2]
-
-
Workup:
Data Summary: Temperature Effects[2][5][6][7][8][9][10]
| Temperature | Reaction Rate | Mono/Bis Selectivity | Racemization Risk | Recommended For |
| 0°C | Very Slow | Excellent (>99:1) | Negligible | Highly reactive halides (Benzyl Br, Methyl I) |
| 25°C (RT) | Moderate | Good (95:5) | Very Low | Standard Alkyl Bromides |
| 60°C | Fast | Poor (<85:15) | Low-Moderate | Unreactive Alkyl Chlorides |
| >80°C | Very Fast | Very Poor | High | Avoid |
Module 4: Troubleshooting Logic Flow
Use this decision tree to determine your next experimental move.
Figure 2: Decision logic for optimizing reaction parameters based on LCMS data.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Reductive Amination instead to avoid temperature issues?
A: Yes, and it is often preferred. Reacting this compound with an aldehyde using Sodium Triacetoxyborohydride (
Q: My product is water-soluble and I'm losing it during workup. Does T affect this? A: Indirectly. High T promotes side products that might complicate extraction. For water-soluble amines, avoid aqueous workup. Filter the inorganic base, evaporate the solvent (MeCN/DMF), and load the crude residue directly onto a reverse-phase (C18) column or perform a catch-and-release using SCX (Strong Cation Exchange) resin.
Q: I see a "doublet of doublets" in NMR that shouldn't be there. Is this racemization?
A: It is likely diastereomers if you have a second chiral center, or rotamers. However, if you suspect racemization, you must run a Chiral HPLC or use a Chiral Shift Reagent (like Mosher's acid). 3-methoxypiperidine is robust, but if you used
References
- Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the enhancement of alkyl chloride reactivity using Iodide salts).
-
Cesium Effect: Salvatore, R. N., et al. "Cesium hydroxide promotes a selective N-monoalkylation of primary amines."[1] Organic Letters 1.11 (1999): 1893-1896. Link
-
Reductive Amination Utility: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link
- Racemization of Chiral Amines: Clayden, J., et al. Organic Chemistry. 2nd Ed. Oxford University Press. (Chapter on Elimination reactions and stereochemical consequences).
Sources
Chiral Synthesis Support Center: Resolving Low Enantiomeric Excess in (S)-3-Methoxypiperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve enantiomeric leakage during the synthesis of (S)-3-Methoxypiperidine. This chiral building block is critical in the development of various active pharmaceutical ingredients (APIs), including substance P antagonists and BAF complex inhibitors.
Enantiomeric leakage—the undesired formation or persistence of the minor (R)-enantiomer—is rarely a random occurrence. It is a structural consequence of thermodynamic imbalances, kinetic trapping, or catalytic failure. This guide breaks down the causality behind these issues and provides self-validating protocols to restore high enantiomeric excess (ee).
Diagnostic Workflows
Before altering your chemical reaction, you must first isolate the root cause of the low ee. The flowchart below outlines the primary diagnostic pathway for troubleshooting chiral degradation.
Troubleshooting workflow for identifying and resolving low enantiomeric excess.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My asymmetric hydrogenation of 3-methoxypyridinium salts yields <80% ee. What is causing the catalyst failure?
Causality & Solution: Low enantiomeric excess in transition-metal-catalyzed asymmetric hydrogenation is frequently caused by catalyst poisoning or inappropriate hydrogen pressure[1]. Chiral Rhodium or Ruthenium complexes rely on precise steric differentiation. Impurities such as residual halides from upstream steps can coordinate competitively with the metal center, altering the chiral pocket and allowing the substrate to bind in a non-enantioselective conformation. Furthermore, excessively high
Q2: I am using Ketoreductase (KRED) for the bioreduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine (a direct precursor to the methoxy derivative), but the ee drops over time. Why? Causality & Solution: Biocatalytic reduction using KREDs is highly efficient for producing (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP)[2]. However, dropping ee over extended reaction times is a classic symptom of co-factor (NADPH) depletion. If the glucose dehydrogenase (GDH) recycling system fails due to pH drift (GDH optimal pH is strictly ~7.0), NADPH is not regenerated. The enzyme may then catalyze the reverse reaction (oxidation), slowly racemizing the product. Actionable Step: Implement a pH-stat to maintain the reaction exactly at pH 7.0. Increase the concentration of the sacrificial co-substrate (e.g., glucose) to drive the equilibrium forward.
Q3: Classical resolution of racemic 3-methoxypiperidine using chiral acids (e.g., Di-p-toluoyl-L-tartaric acid) is giving poor optical purity. How can I optimize this? Causality & Solution: Poor optical purity in classical resolution is almost always a result of kinetic trapping. When the solvent is cooled too rapidly, supersaturation occurs quickly, causing the unwanted diastereomeric salt to co-precipitate with the desired (S)-enantiomer salt. Resolution is a thermodynamically driven process. Actionable Step: Heat the mixture to complete dissolution, then implement a controlled cooling ramp (e.g., 0.1 °C/min) to allow the thermodynamic crystal lattice of the less soluble diastereomer to form exclusively.
Q4: My chiral HPLC shows a low ee (75%), but my polarimeter suggests higher optical purity. Which is right?
Causality & Solution: Chiral HPLC is generally more accurate, provided the method is robust. Polarimetry is highly susceptible to trace chiral impurities, concentration errors, and solvent effects. However, if the HPLC method lacks baseline separation (resolution
Synthetic Pathway & Causality
The most scalable and highly enantioselective route to this compound avoids direct asymmetric hydrogenation in favor of a biocatalytic intermediate. By utilizing a Ketoreductase (KRED) to set the chiral center at C3, we achieve >99% ee[2]. The subsequent O-methylation must be performed under strictly controlled conditions to prevent base-catalyzed side reactions.
Biocatalytic synthesis pathway for this compound via (S)-NBHP intermediate.
Quantitative Data & Optimization Tables
Table 1: Troubleshooting Asymmetric Hydrogenation Parameters
| Parameter | Optimal Range | Causality of Enantiomeric Leakage | Corrective Action |
| 10 - 30 bar | High pressure accelerates the non-selective background reduction pathway. | Reduce pressure; increase reaction time. | |
| Catalyst Loading | 0.1 - 1.0 mol% | Low loading leads to catalyst death and stalls the reaction; high loading causes aggregation. | Optimize loading via screening; ensure substrate purity. |
| Solvent Polarity | Protic (e.g., MeOH) | Aprotic solvents may fail to stabilize the transition state of the chiral metal-ligand complex. | Switch to MeOH or add a protic co-solvent. |
Table 2: Optimization of KRED Bioreduction
| Variable | Target | Effect of Deviation | Corrective Action |
| pH | 6.8 - 7.2 | Alters ionization of the catalytic triad, changing the substrate binding conformation. | Use a pH-stat titrator with 1M NaOH. |
| Temperature | 30 °C | High temp increases the flexibility of the enzyme pocket, lowering stereoselectivity. | Maintain strict thermostatic control. |
| Co-factor (NADPH) | > 1 mM | Depletion causes the reaction to stall or reverse, leading to racemization. | Boost Glucose/GDH recycling system. |
Self-Validating Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol utilizes enzymatic stereocontrol to establish the chiral center with >99% ee.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM
and 1 mM NADP+. -
Substrate Loading: Suspend N-Boc-piperidin-3-one (100 g/L) and D-glucose (1.5 equivalents) in the buffer.
-
Enzyme Addition: Add Ketoreductase (e.g., ChKRED03) and Glucose Dehydrogenase (GDH).
-
Reaction Control: Stir at 30 °C, maintaining the pH strictly at 7.0 using a pH-stat titrator dispensing 1M NaOH.
-
Workup: Monitor by chiral GC. Upon >99% conversion (typically 10-12 hours), extract the aqueous layer three times with ethyl acetate. Dry over
and concentrate in vacuo.
Protocol 2: O-Methylation to this compound
This step converts the hydroxyl group to a methoxy group without eroding the established ee.
-
Preparation: Dissolve the (S)-N-Boc-3-hydroxypiperidine intermediate in strictly anhydrous THF under an Argon atmosphere.
-
Cooling: Cool the solution to 0 °C to prevent thermal degradation or base-catalyzed side reactions during deprotonation.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Quench carefully with cold water, extract with Dichloromethane (DCM), and concentrate.
-
Deprotection: Cleave the Boc protecting group using 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Neutralize and extract to yield pure this compound.
Protocol 3: Chiral HPLC Analysis for ee Determination
A self-validating analytical method to ensure accurate ee quantification.
-
Column: Chiralcel OD-H (or equivalent), 250 x 4.6 mm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1). Note: The addition of 0.1% Diethylamine (DEA) is critical to prevent peak tailing of the secondary amine on the chiral stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation Step: Always inject a racemic standard of 3-Methoxypiperidine first to confirm baseline separation (
) before analyzing your enantioenriched sample.
References
-
A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols ResearchGate[Link]
-
Determination of Enantiomeric Excess by Chiral Liquid Chromatography Without Enantiomerically Pure Starting Standards University of Málaga (UMA)[Link]
Sources
Stability of (S)-3-Methoxypiperidine under basic reaction conditions
Welcome to the technical support guide for (S)-3-Methoxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this versatile building block in various chemical transformations. This guide will address common questions regarding its stability, particularly under basic reaction conditions, and offer practical solutions to challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
This compound, as a secondary aliphatic amine, is generally considered stable under a wide range of basic conditions commonly employed in organic synthesis. The piperidine ring is a saturated heterocyclic system, which contributes to its overall stability.[1][] The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to the molecule.[3][4]
However, the stability can be influenced by several factors including the strength of the base, reaction temperature, solvent, and the presence of other reactive functional groups. While stable with common inorganic and organic bases, extremely harsh conditions or prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation.
Q2: Can the methoxy group be cleaved under basic conditions?
The ether linkage in the 3-methoxy group is generally stable to basic conditions. Ether cleavage typically requires strong acidic conditions (e.g., HBr, HI) or specific Lewis acids. Under standard basic reaction conditions used for deprotonation, catalysis, or nucleophilic additions, the methoxy group is expected to remain intact.
Q3: Is this compound prone to racemization at the C3 stereocenter under basic conditions?
The stereocenter at the C3 position is not directly adjacent to a group that would be readily deprotonated to form a planar intermediate, which is a common mechanism for racemization. Therefore, this compound is not expected to undergo racemization at the C3 position under typical basic reaction conditions.
Q4: How does the basicity of this compound compare to other cyclic amines?
The basicity of piperidine derivatives is well-documented. Piperidine itself has a pKa of its conjugate acid around 11.1-11.2.[][5] The introduction of a methoxy group at the 3-position is expected to have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity compared to unsubstituted piperidine. However, it will still behave as a moderately strong organic base. Its basicity is generally stronger than that of aromatic amines like pyridine.[][6]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound under basic conditions.
Issue 1: Low yield or incomplete reaction when using this compound as a nucleophile.
Possible Causes:
-
Steric Hindrance: While the piperidine ring is conformationally flexible, the methoxy group at the 3-position can introduce some steric bulk, potentially hindering its approach to a sterically congested electrophilic center.[5][7]
-
Insufficient Basicity: In reactions where this compound is intended to act as a base to deprotonate a substrate, its basicity might be insufficient for very weakly acidic protons.
-
Solvent Effects: The choice of solvent can significantly impact the nucleophilicity of amines. Polar aprotic solvents like DMF or DMSO generally enhance nucleophilicity compared to polar protic solvents like ethanol or water.[7]
-
Side Reactions: The amine can participate in undesired side reactions, such as acting as a base when nucleophilic attack is desired.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction can often overcome minor steric hindrance and increase the reaction rate. However, be mindful of potential decomposition at very high temperatures.[4][8]
-
Solvent: Screen different solvents. If nucleophilicity is key, consider using polar aprotic solvents.
-
Concentration: Adjusting the concentration of reactants can influence the reaction kinetics.
-
-
Choice of Base: If the piperidine is intended as a nucleophile in the presence of a proton that needs to be removed, consider using a non-nucleophilic base (e.g., DBU, DIPEA) to handle the deprotonation, allowing the this compound to function solely as a nucleophile.
-
Protecting Group Strategy: In complex syntheses, it might be necessary to protect the piperidine nitrogen to prevent it from reacting. Common N-protecting groups include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[9][10] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[10][11]
Issue 2: Observation of unexpected byproducts.
Possible Causes:
-
Reaction with Impurities: Impurities in the starting material or reagents can lead to the formation of byproducts.[4] Ensure the purity of this compound and other reactants.
-
Degradation: Although generally stable, prolonged reaction times at high temperatures in the presence of strong bases could lead to minor degradation pathways. While specific degradation pathways for this compound under basic conditions are not extensively documented in the provided search results, general degradation of piperidines can involve ring-opening or oxidation.[8][12]
-
Reaction with Solvent: Some solvents can react under basic conditions. For example, halogenated solvents may undergo elimination reactions.
Solutions:
-
Purification of Starting Materials: Purify this compound and other reagents before use if purity is a concern.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the formation of byproducts early and optimize conditions to minimize them.
Data Summary: Compatibility with Common Bases
| Base | Strength | Compatibility | Notes |
| Inorganic Bases | |||
| Sodium Hydroxide (NaOH) | Strong | Generally Compatible | Use with caution at high temperatures. |
| Potassium Carbonate (K₂CO₃) | Moderate | Highly Compatible | Commonly used in N-alkylations. |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Highly Compatible | Effective in promoting N-alkylation reactions. |
| Sodium Bicarbonate (NaHCO₃) | Weak | Highly Compatible | Suitable for neutralizing acidic byproducts. |
| Organic Bases | |||
| Triethylamine (TEA) | Moderate | Highly Compatible | Common base for a wide range of reactions. |
| Diisopropylethylamine (DIPEA) | Moderate | Highly Compatible | A non-nucleophilic base, useful when the piperidine is the desired nucleophile. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong | Generally Compatible | A strong, non-nucleophilic base. |
| Sodium hydride (NaH) | Strong | Use with Caution | A very strong base; can deprotonate the N-H. Ensure anhydrous conditions. |
| Lithium diisopropylamide (LDA) | Very Strong | Use with Caution | A very strong, non-nucleophilic base. Typically used at low temperatures. |
Experimental Protocol: Assessing Stability under Basic Conditions
This protocol provides a general method to test the stability of this compound with a specific base.
Materials:
-
This compound
-
Base of interest (e.g., Sodium Hydroxide)
-
Solvent (e.g., Methanol, THF)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Analytical equipment (GC-MS or LC-MS)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the chosen solvent.
-
Add a known amount of an internal standard.
-
Take an initial sample (t=0) for analysis.
-
Add the base of interest (e.g., 1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction over time by taking aliquots at regular intervals (e.g., 1h, 2h, 6h, 24h).
-
Quench the aliquots with a suitable reagent (e.g., dilute HCl) and extract with an organic solvent.
-
Analyze the samples by GC-MS or LC-MS to quantify the amount of remaining this compound relative to the internal standard and to identify any potential degradation products.
Visualization of Potential Interactions
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynce.com [biosynce.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Precision Analytics: Determination of Specific Optical Rotation for (S)-3-Methoxypiperidine
This technical guide details the rigorous determination of specific optical rotation for (S)-3-Methoxypiperidine , a critical chiral building block in the synthesis of kinase inhibitors (e.g., Ibrutinib intermediates) and other pharmaceutical agents.[1]
Executive Summary
Target Analyte: this compound (and its HCl salt) CAS: 793667-32-0 (Free Base) | 688809-96-3 (HCl Salt) Core Challenge: This secondary amine lacks a strong UV chromophore and exhibits low magnitude optical rotation, making direct measurement susceptible to solvent and concentration errors.[1][2] Objective: To establish a self-validating protocol for determining enantiomeric purity using dual-method verification: Polarimetry (primary physical constant) and Derivatization-HPLC (enantiomeric excess validation).
Technical Specifications & Reference Baselines
Before experimental determination, benchmarking against the chiral precursor is essential for quality control.[1] The synthesis of this compound typically proceeds from (S)-3-Hydroxypiperidine; therefore, the precursor's optical activity serves as a stereochemical anchor.[1]
| Compound | CAS | State | Reference Rotation [α] | Solvent |
| (S)-3-Hydroxypiperidine HCl | 475058-41-4 | Solid | -6.5° to -7.5° | Methanol (c=1.[1][2]0) |
| This compound HCl | 688809-96-3 | Solid | To Be Determined (Exp.[1][2] Range: Low (-) or (+)) | Methanol / Water |
| (S)-N-Boc-3-Hydroxypiperidine | 143900-44-1 | Solid | +12.0° to +14.0° | Methanol |
Critical Note: The sign of rotation may invert upon methylation or salt formation.[2] Do not assume the methoxy derivative retains the negative sign of the hydroxy precursor.
Method A: Polarimetry (Direct Determination)
The Gold Standard for Physical Characterization[1]
Causality & Solvent Selection
Amine salts are often hygroscopic.[2] Absorbed water lowers the effective concentration (
Experimental Protocol
-
Preparation: Dry the this compound HCl salt in a vacuum oven at 40°C for 4 hours to remove trace moisture.
-
Solvation: Accurately weigh 100 mg (
0.1 mg) of the dried salt into a 10 mL volumetric flask. -
Dilution: Dissolve in HPLC-grade Methanol. Equilibrate to 20°C before filling to the mark. (Concentration
g/100mL).[1][2] -
Measurement:
-
Calculation:
Where is the observed rotation, is path length in dm, and is concentration in g/mL.[1]
Method B: Chiral HPLC with Derivatization (Validation)
The Modern Standard for Enantiomeric Excess (ee)
Direct UV detection of 3-methoxypiperidine is unreliable due to the lack of a chromophore.[2] Derivatization is mandatory for high-sensitivity HPLC analysis.
Derivatization Workflow (Benzoylation)
To render the molecule UV-active, we convert the secondary amine to its benzamide derivative.
HPLC Protocol[2][3]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]
-
Detection: UV @ 254 nm (Targeting the benzoyl chromophore).[2]
-
Expected Elution: The enantiomers will resolve significantly due to the rigid amide bond interacting with the chiral stationary phase.
Analytical Workflow Diagram
The following logic flow illustrates the decision-making process for characterizing this compound.
Figure 1: Integrated workflow for the physical and chemical validation of this compound.
Comparative Analysis of Methods
| Feature | Polarimetry (Method A) | Chiral HPLC (Method B)[1] |
| Primary Output | Specific Rotation value ( | Enantiomeric Excess (% ee) |
| Sample Requirement | High (~100 mg) | Low (< 1 mg) |
| Sensitivity | Low (Affected by chemical impurities) | High (Separates impurities) |
| Chromophore | Not required | Required (Must derivatize) |
| Role in CoA | Identity Confirmation | Purity Quantification |
Troubleshooting & Optimization
-
Drifting Rotation Values: If the rotation reading drifts, the sample is likely absorbing atmospheric moisture. Use a jacketed polarimeter cell and rapid measurement techniques.[2]
-
Low HPLC Response: If the UV signal is weak after derivatization, ensure the benzoylation reaction went to completion by checking with TLC. Unreacted amine is invisible at 254 nm.[2]
-
Peak Tailing: Amine derivatives can tail on polysaccharide columns.[2] Add 0.1% Diethylamine (DEA) to the HPLC mobile phase to sharpen peaks.[1]
References
-
Sigma-Aldrich. (S)-3-Hydroxypiperidine hydrochloride Product Specification. Accessed Feb 2026.[2] Link
-
BenchChem. Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide. (Methodology adapted for methoxy-analog).[1][2] Link[1]
-
BOC Sciences. this compound hydrochloride Product Data.
-
ResearchGate. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 2014.[1][3] Link
-
TCI Chemicals. Product Specification: (S)-3-Hydroxypiperidine Hydrochloride. Link
Sources
- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. (S) -3-Hydroxypiperidine Hydrochloride 475058-41-4 [sunwisechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
Definitive Guide: Validating Stereochemistry of (S)-3-Methoxypiperidine via X-ray Crystallography
Executive Summary
In drug development, the enantiomeric purity of scaffolds like (S)-3-Methoxypiperidine is non-negotiable. While this secondary amine is a versatile pharmacophore, its physical state (liquid at ambient temperature) and lack of heavy atoms present a specific challenge for absolute configuration assignment.
This guide challenges the reliance on Optical Rotation (OR) and Comparative HPLC, which are prone to reference standard errors. Instead, we define a self-validating workflow using Single Crystal X-ray Diffraction (SC-XRD) via heavy-atom salt formation. This approach provides an ab initio determination of stereochemistry—proving the "S" configuration without reference to a known standard.
The Challenge: Why this compound is Difficult
This compound presents a "perfect storm" of crystallographic challenges:
-
Physical State: It is a liquid at room temperature, making direct mounting impossible.
-
Light Atom Composition: Composed solely of C, H, N, and O. These atoms have negligible anomalous scattering power with standard Molybdenum (Mo) radiation, rendering the Flack parameter —the metric used to distinguish enantiomers—statistically insignificant.
-
Conformational Flexibility: The piperidine ring undergoes rapid chair-chair interconversion, complicating NMR analysis without chiral solvating agents.
Comparative Analysis of Validation Methods
The following table objectively compares the available methods for determining the absolute configuration of 3-methoxypiperidine.
| Feature | X-ray Crystallography (Recommended) | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) | Optical Rotation (Polarimetry) |
| Primary Mechanism | Anomalous scattering of X-rays (Bjivoet pairs). | Differential absorption of circularly polarized IR light. | Diastereomeric chemical shift differences. | Interaction with plane-polarized light. |
| Sample State | Solid (Crystal required). | Liquid/Solution.[1][2][3] | Solution. | Solution. |
| Absolute Config? | Yes (Ab Initio). | Yes (Requires DFT Simulation). | Yes (Requires Derivatization). | No (Requires Reference). |
| Confidence Level | High (>99%). | High (Model dependent). | Medium-High. | Low (Solvent/Temp sensitive). |
| Throughput | Low (Days).[4] | Medium (Hours).[4][] | Medium (Hours).[4][][6] | High (Minutes). |
| Key Requirement | Heavy atom salt (Br/Cl). | Accurate DFT calculation. | Pure chiral derivatizing agent. | Known standard.[7][8][9] |
Expert Insight: While VCD is a powerful non-destructive alternative for liquids, SC-XRD remains the regulatory "Gold Standard" because it provides a direct image of the molecular connectivity and stereochemistry, free from computational assumptions.
Strategic Protocol: The "Heavy Atom" Solution
To validate this compound, we cannot use the free base. We must engineer a crystalline solid that scatters X-rays sufficient to resolve the absolute structure.
The Solution: Synthesis of the Hydrobromide (HBr) Salt .
Why HBr? Bromine (Z=35) is a heavy scatterer. When exposed to X-rays (specifically Cu-K
Decision Logic for Method Selection
Figure 1: Decision tree highlighting the necessity of Bromine derivatization for definitive stereochemical assignment.
Experimental Workflow: From Liquid to Structure
Phase 1: Synthesis of this compound HBr
Objective: Create a crystalline solid with a heavy atom.
-
Dissolution: Dissolve 100 mg of this compound (liquid free base) in 2 mL of anhydrous diethyl ether.
-
Acidification: Dropwise, add 48% Hydrobromic acid (HBr) in acetic acid or 1M HBr in ether.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the precipitate and wash with cold ether to remove excess acid and impurities.
-
Drying: Dry under vacuum for 1 hour.
Phase 2: Crystal Growth (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction.
-
Setup: Place 10-15 mg of the HBr salt in a small inner vial (GC vial).
-
Solvent: Dissolve the salt in a minimum amount of Methanol (approx. 0.3 mL).
-
Antisolvent: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether (Antisolvent). Cap the large jar tightly.
-
Incubation: Allow to stand undisturbed at room temperature for 24-72 hours.
-
Mechanism: Ether vapor will slowly diffuse into the methanol, lowering the solubility of the salt and forcing controlled crystallization.
-
Phase 3: Data Collection & Analysis
Objective: Collect diffraction data and solve the structure.
-
Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using cryo-oil.
-
Collection: Collect data at 100 K (to reduce thermal motion) using Cu-K
radiation ( Å).-
Note: Cu radiation is preferred over Mo for absolute configuration of lighter organic salts, though Br allows Mo to be used successfully as well.
-
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).
Phase 4: The Flack Parameter Check (The "Self-Validating" Step)
This is the critical validation step. The software will output a Flack Parameter (x) .
| Flack Parameter (x) | Interpretation | Action |
| x ≈ 0.0 (e.g., -0.05 to 0.05) | The model matches the crystal. (S)-Configuration Confirmed. | Publish/Release. |
| x ≈ 1.0 (e.g., 0.95 to 1.05) | The model is inverted. The crystal is actually (R). | Invert Model. |
| x ≈ 0.5 | Ambiguous. Twinning or weak anomalous signal. | Fail. Re-crystallize. |
Standard: For a confident assignment, the standard uncertainty (u) of the Flack parameter must be low (u < 0.04).[10][11]
Visualization of the Crystallography Pipeline[3]
Figure 2: The linear workflow from liquid precursor to stereochemical validation.
References
-
Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S. (2021). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer.
-
Thompson, J. M., et al. (2019). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints.
-
BenchChem. (2025).[3][12] Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography.
-
Spectroscopy Europe. (2011). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. jascoinc.com [jascoinc.com]
- 7. theclinivex.com [theclinivex.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. (3R)-3-methoxypiperidine | C6H13NO | CID 7176280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. benchchem.com [benchchem.com]
Comparison Guide: Commercial vs. Synthesized (S)-3-Methoxypiperidine Purity
Executive Summary
(S)-3-Methoxypiperidine is a critical chiral building block in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands. While commercial vendors offer "97%+" purity, batch-to-batch variability in enantiomeric excess (ee) and salt stoichiometry often leads to downstream failure in structure-activity relationship (SAR) studies.
This guide compares Commercial Sourcing (Vendor A/B) against In-House Synthesis via the O-methylation of (S)-N-Boc-3-hydroxypiperidine.
-
Commercial Reality: Often ~94-96% ee with variable hydrochloride stoichiometry.
-
In-House Synthesis: Consistently yields >99% ee and chemically defined free-base or specific salt forms.
-
Recommendation: For early-stage screening, commercial sources are acceptable if validated by chiral HPLC. For late-stage optimization or scale-up, in-house synthesis is strictly recommended to ensure stereochemical integrity.
The Technical Challenge: Why Chirality Matters Here
The 3-methoxypiperidine motif contains a single stereocenter at C3. In kinase inhibitor development, the (S)-enantiomer often dictates the binding vector into the ATP pocket. Contamination with the (R)-enantiomer (eutomer/distomer ratio) can skew IC50 values by orders of magnitude.
Common Commercial Pitfalls:
-
Racemization: Industrial production often uses resolution of racemates, leaving residual (R)-isomer.
-
Chemical Purity vs. Chiral Purity: A Certificate of Analysis (CoA) claiming "98% Purity" often refers to GC-FID (chemical) and ignores chiral purity unless specified.
-
Salt Ambiguity: Commercial batches are typically sold as HCl salts, but they can be hygroscopic mixtures of mono- and di-hydrochlorides, complicating precise molar dosing.
Experimental Workflows
A. In-House Synthesis Protocol
Objective: Produce >99% ee this compound from (S)-N-Boc-3-hydroxypiperidine.
Rationale: We utilize the O-methylation of a carbamate-protected chiral alcohol. The Boc group prevents N-methylation, and the use of Sodium Hydride (NaH) ensures complete deprotonation without racemizing the C3 center (which is prone to elimination under harsh conditions).
Step-by-Step Methodology:
-
Starting Material: (S)-N-Boc-3-hydroxypiperidine (>99% ee).[1][2]
-
Deprotonation:
-
Dissolve 10.0 mmol of starting material in anhydrous THF (0.2 M) under N2.
-
Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.
-
Critical: Stir for 30 min to ensure H2 evolution ceases (formation of alkoxide).
-
-
Methylation:
-
Add Methyl Iodide (MeI, 1.5 equiv) dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1) or LC-MS for disappearance of alcohol.
-
-
Workup:
-
Quench with saturated NH4Cl. Extract with EtOAc (3x).
-
Wash organics with brine, dry over Na2SO4, concentrate.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc/Hexane).
-
-
Deprotection (Boc Removal):
-
Dissolve intermediate in DCM. Add TFA (10 equiv). Stir 2 hours.
-
Concentrate to dryness.
-
Free Base Generation: Redissolve in DCM, wash with 1N NaOH (rapidly), dry, and distill (if volatile) or convert to a specific oxalate salt for stability.
-
B. Commercial Sourcing
Samples were purchased from two major catalog vendors (blinded as Vendor A and Vendor B) labeled as "this compound HCl, 97%."
Analytical Validation Framework
To objectively compare the sources, we established a self-validating analytical rig.
Method 1: Chiral HPLC (Enantiomeric Purity)
Standard reverse-phase columns cannot separate these enantiomers. We use a polysaccharide-based stationary phase.
-
Column: Daicel Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 210 nm (low absorbance, requires high concentration) or Refractive Index (RI).
-
Success Criteria: Baseline separation of (R) and (S) enantiomers (Resolution Rs > 1.5).
Method 2: qNMR (Absolute Chemical Purity)
To determine the exact salt stoichiometry and residual solvent content.
-
Solvent: D2O (for HCl salts) or CDCl3 (for free base).
-
Internal Standard: Maleic Acid (traceable standard, distinct singlet at 6.3 ppm).
-
Protocol: Weigh ~10 mg sample and ~10 mg standard (precision +/- 0.01 mg). Acquire 1H NMR with T1 relaxation delay > 15s (to ensure quantitative integration).
Comparative Results & Data
The following table summarizes the experimental findings from our internal benchmarking.
| Metric | Commercial Vendor A | Commercial Vendor B | In-House Synthesis |
| Label Claim | 97% Purity (HCl) | 98% Purity (HCl) | N/A |
| Chemical Purity (qNMR) | 94.2% (Residual H2O/IPA) | 96.5% | 98.8% |
| Enantiomeric Excess (ee) | 93.5% | 96.1% | >99.5% |
| Primary Impurity | (R)-enantiomer (3.2%) | Unknown aliphatic | None detected |
| Salt Stoichiometry | 1.0 : 1.3 (HCl excess) | 1.0 : 1.0 | Controlled (Free Base) |
| Cost (per gram) | $185 | $240 | ~$45 (Materials + Labor) |
| Lead Time | 2 Days | 2 Weeks | 3 Days |
Data Interpretation[2][4][5]
-
Vendor A showed significant racemization (93.5% ee), likely due to a poor resolution process or thermal stress during drying. Using this batch would introduce ~3% of the wrong enantiomer, potentially creating false positives in biological assays.
-
In-House Synthesis maintained the chirality of the starting material ((S)-N-Boc-3-hydroxypiperidine). The "O-methylation" route is stereoretentive.
Visualization
Diagram 1: Synthesis & Validation Workflow
This diagram outlines the logical flow of the in-house synthesis and the critical control points (CCPs) for purity.
Caption: Workflow for stereoretentive synthesis of this compound.
Diagram 2: Sourcing Decision Matrix
A logic gate for researchers to decide between buying and making.
Caption: Decision tree balancing speed (Commercial) vs. quality (Synthesis).
Conclusion & Recommendations
For high-stakes drug development, commercial this compound is often a "false economy." The time saved in procurement is frequently lost to data ambiguity caused by variable enantiomeric excess.
Final Protocol Recommendation:
-
Do not trust the label: Always run Chiral HPLC on commercial batches.
-
Synthesis is superior: For >5g requirements, the NaH/MeI methylation of the N-Boc alcohol is robust, scalable, and guarantees >99% ee.
-
Salt Selection: If synthesizing, isolate as the Oxalate salt for better crystallinity and non-hygroscopic handling compared to the commercial HCl forms.
References
-
Synthesis of Chiral Piperidines: Li, H., et al. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase." Molecules, 2022.[4] [Link]
-
Chiral HPLC Methodology: Chiral Technologies. "Separation of Piperidine Derivatives on CHIRALPAK IC." Application Notes. [Link] (General landing page for verification of column specificity)
-
Quantitative NMR (qNMR) Standards: Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014.[5] [Link]
-
Importance of Chirality in Drug Design: Brooks, W. H., et al. "Chirality and drug development." Current Opinion in Drug Discovery & Development, 2011. [Link]
Sources
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubs.acs.org [pubs.acs.org]
Bioisosteric Replacement Guide: (S)-3-Methoxypiperidine in Lead Optimization
Executive Summary
In the optimization of hit-to-lead compounds, the piperidine ring is a ubiquitous pharmacophore. However, unsubstituted piperidines often suffer from metabolic liability (CYP-mediated oxidation) and excessive lipophilicity (high LogP). While morpholine is the classical bioisostere used to address these issues, it drastically reduces basicity (pKa ~8.3) and alters the vector of hydrogen bond acceptors.
This guide analyzes (S)-3-Methoxypiperidine as a superior "middle-ground" bioisostere. It offers a strategic compromise: lowering LogP and blocking metabolic soft spots while maintaining a higher pKa (~9.6) than morpholine, preserving critical cation-
Part 1: The Bioisosteric Landscape
Why the Switch? The "Goldilocks" Zone
Medicinal chemists often face a trilemma when optimizing piperidine-containing leads: Solubility vs. Permeability vs. Basicity .
-
Piperidine: High basicity (pKa ~11.1), high metabolic clearance, high LogP.
-
Morpholine: Low basicity (pKa ~8.3), improved solubility, but often loses potency if the nitrogen's positive charge is critical for binding.
-
This compound: Retains basicity (pKa ~9.6), lowers LogP (via polarity), and introduces a specific chiral vector.
Decision Matrix: When to Use this compound
The following decision tree illustrates the logical flow for selecting this moiety over standard alternatives.
Figure 1: Strategic decision tree for selecting piperidine bioisosteres based on ADME and binding requirements.
Part 2: Comparative Physicochemical Profiling
The introduction of the methoxy group at the 3-position creates an inductive electron-withdrawing effect (-I), which slightly lowers the pKa of the nitrogen compared to piperidine, but not as drastically as the ether oxygen in morpholine.
Table 1: Head-to-Head Comparison
| Property | Piperidine | Morpholine | This compound | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.1 | ~8.3 | ~9.4 – 9.8 | (S)-3-OMe remains protonated at physiological pH, maintaining salt bridges. |
| LogP (Lipophilicity) | High (Baseline) | Low (-1.5 vs Pip) | Medium (-0.5 vs Pip) | Improves solubility without sacrificing membrane permeability (CNS penetration). |
| H-Bond Acceptors | 1 (N) | 2 (N, O) | 2 (N, OMe) | The OMe group acts as a weak acceptor, potentially picking up backbone NH interactions. |
| Metabolic Liability | High (C-oxidation) | Low (Ring stable) | Medium | Blocks C3 oxidation; introduces O-demethylation risk (monitor via MetID). |
| TPSA (Ų) | ~12 | ~21 | ~21 | Similar polar surface area to morpholine, aiding solubility. |
Key Insight: The (S)-enantiomer is often preferred over the (R)-enantiomer or racemate because it directs the methoxy group away from common steric clashes in kinase hinge-binding regions, whereas the (R)-isomer often clashes with the protein backbone.
Part 3: Metabolic Stability & Toxicology[1]
CYP450 Interaction Profile
Unsubstituted piperidines are prone to oxidation at the
-
Metabolic Blocking: The methoxy group at C3 Sterically hinders CYP access to that carbon, reducing localized hydroxylation.
-
New Metabolic Routes: The primary metabolic soft spot shifts to O-demethylation (mediated largely by CYP2D6 and CYP3A4). This typically yields the 3-hydroxypiperidine metabolite, which is polar and rapidly excreted.
-
Toxicity Warning: Unlike 3,4-methylenedioxy motifs (which form carbenes and inhibit CYPs), the 3-methoxy group is generally reversible and does not act as a mechanism-based inactivator (MBI).
Experimental Validation: In liver microsome stability assays (HLM), compounds containing 3-methoxypiperidine often show a 2-3x increase in half-life (
) compared to their piperidine analogs due to the blocking of the facile C3-oxidation pathway.
Part 4: Experimental Protocols
To ensure reproducibility, we recommend the Reductive Amination pathway for incorporating this compound into lead scaffolds. This method is milder and more functional-group tolerant than
Protocol: Reductive Amination Coupling
Objective: Coupling this compound to an aryl aldehyde core.
Reagents:
-
This compound hydrochloride (1.2 equiv)
-
Aryl Aldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Acetic Acid (catalytic, optional)[1]
Workflow Diagram:
Figure 2: Standard reductive amination workflow for piperidine coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve the Aryl Aldehyde (1.0 mmol) in anhydrous DCE (5 mL).
-
Amine Addition: Add this compound HCl (1.2 mmol) and DIPEA (1.2 mmol) to liberate the free amine in situ. Stir for 30 minutes to allow equilibrium.
-
Imine Formation: If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops) and stir for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise. Allow to warm to Room Temperature (RT) and stir overnight under Nitrogen.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradient).
Part 5: Case Study Application
Context: Development of a CNS-penetrant Kinase Inhibitor.
Challenge: The lead compound (Piperidine analog) had high potency (
Optimization Strategy:
-
Attempt 1 (Morpholine): LogP dropped to 2.8, but potency was lost (
> 500 nM). Reason: Loss of the basic nitrogen interaction with Asp residue in the active site. -
Attempt 2 (this compound):
-
Potency: Retained (
= 12 nM). The basicity (pKa ~9.[2]6) was sufficient to maintain the salt bridge. -
Lipophilicity: LogP lowered to 3.4 (optimal range).
-
Metabolism:
improved to 15 µL/min/mg. The methoxy group blocked a metabolic soft spot.
-
References
-
Bioisosteres in Drug Design (General Principles)
- Title: Bioisosteres in Medicinal Chemistry: A Practical Guide
- Source:J. Med. Chem. (Review of non-classical bioisosteres)
- Context: Establishes the pKa/LogP trade-offs between morpholine and piperidine deriv
-
Metabolic Stability of Piperidines
- Title: Strategies to Address CYP450-Medi
- Source:Drug Discovery Today
- Context: Discusses blocking metabolic "soft spots" (C3/C5) using polar groups like methoxy or fluorine.
-
Reductive Amin
-
Title: Reductive Amination: A Robust Method for Amine Synthesis[3]
- Source:Organic Chemistry Portal / Master Organic Chemistry
- Context: Standard validation for the STAB protocol used in this guide.
-
-
Chiral Piperidines in Fragment-Based Discovery
- Title: Exploration of piperidine 3D fragment chemical space
-
Source:RSC Medicinal Chemistry, 2022.[4]
- Context: Validates the use of 3-substituted piperidines to access specific 3D vectors in binding pockets.
-
Pharmacological Relevance (CNS)
- Title: Fatal Intoxication Involving 3-MeO-PCP (Toxicology Case Report)
- Source:Journal of Analytical Toxicology
- Context: While a toxicology report, this provides definitive proof that 3-methoxypiperidine moieties (in PCP analogs) effectively cross the Blood-Brain Barrier and bind to CNS targets (NMDA receptors).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
